molecular formula C9H11Cl2N3 B1296826 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine CAS No. 7038-67-7

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Cat. No.: B1296826
CAS No.: 7038-67-7
M. Wt: 232.11 g/mol
InChI Key: VPXXDXQRYCWVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine is a high-purity chemical intermediate designed for advanced research and development. This compound features a pyrimidine core selectively functionalized with two chlorine atoms and a piperidine group, making it a valuable scaffold in medicinal chemistry and drug discovery. Its reactive dichloro-substitution pattern allows for sequential and selective cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to create diverse libraries of complex molecules for biological screening. The piperidine moiety is a common pharmacophore found in active pharmaceutical ingredients, enhancing the compound's relevance in developing potential therapeutic agents. Researchers utilize this intermediate in the synthesis of molecules targeting various enzymes and receptors. Strictly for research applications, this product is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3/c10-7-6-8(11)13-9(12-7)14-4-2-1-3-5-14/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXXDXQRYCWVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282654
Record name 4,6-dichloro-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7038-67-7
Record name 4,6-Dichloro-2-(1-piperidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7038-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 27082
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007038677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7038-67-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dichloro-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine, a valuable building block in medicinal chemistry and drug discovery. The document details a well-established synthetic protocol, including reaction parameters, quantitative data, and characterization. Additionally, it explores an alternative synthetic strategy and discusses the chemical principles governing the reactivity of the pyrimidine core.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds widely found in biologically active molecules and pharmaceuticals. The specific compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, owing to the presence of two reactive chlorine atoms and a piperidine moiety. These features allow for further functionalization through nucleophilic substitution and cross-coupling reactions, making it a key component in the development of novel therapeutic agents. This guide focuses on a reliable synthetic route to this compound, providing the necessary technical details for its preparation in a laboratory setting.

Synthetic Routes and Methodologies

Two primary synthetic strategies for the preparation of this compound are considered here. The first is a well-documented method starting from 4,6-dichloro-2-(methylsulfonyl)pyrimidine, for which a detailed experimental protocol is provided. The second is a potential route from the more common starting material, 2,4,6-trichloropyrimidine, which presents challenges in regioselectivity.

Synthesis from 4,6-Dichloro-2-(methylsulfonyl)pyrimidine

This method relies on the nucleophilic aromatic substitution (SNAr) of the methylsulfonyl group with piperidine. The methylsulfonyl group at the C2 position of the pyrimidine ring is an excellent leaving group, facilitating its displacement by the amine.

Reaction Scheme:

SNAr_Mechanism cluster_steps Mechanism Steps cluster_logic Logical Flow node_start Start: Pyrimidine & Nucleophile node_intermediate Meisenheimer Complex (Resonance Stabilized) node_start->node_intermediate Nucleophilic Attack node_product Product: Substituted Pyrimidine node_intermediate->node_product Leaving Group Departure node_logic_start Electron-deficient pyrimidine ring node_logic_attack Attack on C-atom node_logic_start->node_logic_attack node_logic_nucleophile Nucleophile (Piperidine) node_logic_nucleophile->node_logic_attack node_logic_intermediate Formation of Meisenheimer Complex node_logic_attack->node_logic_intermediate node_logic_departure Leaving Group Departs node_logic_intermediate->node_logic_departure node_logic_product Final Product node_logic_departure->node_logic_product

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine CAS number lookup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to mimic endogenous nucleic acid bases and interact with a wide array of biological targets.[1][2] Dichlorinated pyrimidines are particularly valuable as versatile intermediates in organic synthesis, allowing for the introduction of various functional groups through nucleophilic aromatic substitution (SNAr) reactions.[3][4] This guide provides a technical overview of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine, a molecule of interest for the development of novel bioactive compounds.

The introduction of a piperidine moiety can significantly influence the physicochemical properties and biological activity of a molecule, often enhancing its solubility, metabolic stability, and receptor binding affinity. Piperazine and its derivatives, which are structurally related to piperidine, have a long history in chemotherapy and are known to possess a wide range of biological activities.[5]

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not available. The following table summarizes expected physicochemical properties based on the parent compound, 4,6-Dichloropyrimidine (CAS: 1193-21-1), and other related substituted pyrimidines.[3][6][7][8]

PropertyPredicted Value / CharacteristicReference Analogue
Molecular Formula C9H11Cl2N3-
Molecular Weight 232.11 g/mol -
Appearance Likely a white to off-white or pale yellow solid4-Amino-2,6-dichloropyrimidine[8]
Melting Point Expected to be a crystalline solid with a defined melting point4,6-Dichloropyrimidine (65-67 °C)[9]
Solubility Expected to be soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol) and slightly soluble in water.2,4-Dichloropyrimidine[10]
1H NMR Aromatic proton signal expected around δ 6.5-7.5 ppm. Aliphatic protons of the piperidine ring expected in the δ 1.5-4.0 ppm range.4,6-Dichloropyrimidine shows aromatic protons at δ 8.82 and 7.46 ppm.[11]
13C NMR Aromatic carbons of the pyrimidine ring and aliphatic carbons of the piperidine ring would be observable.General chemical shift ranges for substituted pyrimidines.
Mass Spectrometry Molecular ion peak (M+) expected at m/z 231 and 233 in a ~9:6:1 ratio due to the two chlorine isotopes.Isotopic pattern of dichlorinated compounds.[7]
IR Spectroscopy Characteristic peaks for C-Cl, C=N, and C-N stretching vibrations.IR data for 4,6-Dichloropyrimidine is available.[12]

Experimental Protocols: Synthesis

The most probable synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom on a trichloropyrimidine precursor. The reactivity of the chlorine atoms on the pyrimidine ring can vary depending on their position. In 2,4,6-trichloropyrimidine, the chlorine at the 2-position is generally more susceptible to nucleophilic attack by amines under controlled conditions.[13]

Proposed Synthesis of this compound

Reaction: Nucleophilic Aromatic Substitution (SNAr)

Starting Materials:

  • 2,4,6-Trichloropyrimidine

  • Piperidine

  • A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), or Dichloromethane (DCM))

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1 to 2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of piperidine (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a specified period (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Note: The regioselectivity of the substitution can be influenced by the reaction temperature and the nature of the base and solvent. Careful optimization may be required to favor substitution at the 2-position.

Applications in Drug Discovery and Research

While specific biological data for this compound is not documented, its structural motifs are present in many biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][14]

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. The dichlorinated nature of the target compound makes it an excellent starting point for further functionalization at the 4 and 6 positions to explore structure-activity relationships (SAR) against various kinases.

  • Antimicrobial Agents: The incorporation of a piperidine or related heterocyclic moieties into a pyrimidine core has been shown to yield compounds with significant antibacterial and antifungal activities.[5][15]

  • Central Nervous System (CNS) Activity: Pyrimidine derivatives have also been investigated for their potential as CNS-active agents.[15]

The title compound serves as a valuable building block for creating libraries of novel compounds for high-throughput screening in various disease models. The two remaining chlorine atoms can be selectively substituted in subsequent reactions to generate a diverse range of derivatives.

Mandatory Visualizations

Diagram 1: Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification start1 2,4,6-Trichloropyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) start1->reaction start2 Piperidine start2->reaction conditions Base (e.g., DIPEA) Anhydrous Solvent (e.g., ACN) 0°C to Room Temperature conditions->reaction product This compound reaction->product purification Aqueous Workup & Column Chromatography product->purification

Caption: Proposed synthesis of this compound.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_positions Modification Sites cluster_modifications Potential Modifications cluster_outcome Desired Outcomes Core This compound Scaffold pos4 Position 4 (C-Cl) Core->pos4 Substitution pos6 Position 6 (C-Cl) Core->pos6 Substitution mod1 Amines (R-NH2) pos4->mod1 mod2 Alkoxides (R-O-) pos4->mod2 mod3 Aryl/Heteroaryl Groups (Suzuki Coupling) pos4->mod3 pos6->mod1 pos6->mod2 pos6->mod3 activity Enhanced Biological Activity mod1->activity properties Improved Physicochemical Properties mod1->properties mod2->activity mod2->properties mod3->activity mod3->properties

References

Spectroscopic and Synthetic Profile of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine. This compound is of interest to researchers in medicinal chemistry and drug development as a potential building block for the synthesis of novel therapeutic agents. The information presented herein is curated from available scientific literature and predictive models based on analogous structures.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While experimental data for this specific molecule is limited in publicly accessible databases, the provided information is based on a combination of reported data for closely related analogues and spectral predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~6.84Singlet-H-5 (pyrimidine ring)
~3.69Triplet5.7α-CH₂ (piperidine ring)
~1.62Multiplet-β, γ-CH₂ (piperidine ring)

Predicted solvent: DMSO-d₆. Data is partially based on a reported spectrum for a similar 2-piperidinyl pyrimidine product.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~165.0C-2 (pyrimidine ring)
~161.5C-4, C-6 (pyrimidine ring)
~105.0C-5 (pyrimidine ring)
~45.0α-C (piperidine ring)
~26.0β-C (piperidine ring)
~24.5γ-C (piperidine ring)

Note: These are predicted chemical shifts based on the analysis of substituted pyrimidines and piperidine derivatives.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data (Predicted)

m/zFragmentation
233/235/237[M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl)
198/200[M-Cl]⁺
150[M-piperidine]⁺
84[piperidine]⁺

The predicted mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)Assignment
~2930-2850C-H stretching (aliphatic)
~1550-1580C=N stretching (pyrimidine ring)
~1450-1480C=C stretching (pyrimidine ring)
~1200-1300C-N stretching
~700-800C-Cl stretching

Experimental Protocol: Synthesis of this compound

This section details a plausible experimental protocol for the synthesis of this compound based on established methodologies for the amination of chloropyrimidines.

Materials and Methods
  • Starting Materials: 2,4,6-Trichloropyrimidine, Piperidine, Triethylamine (Et₃N) or other suitable base, Dichloromethane (DCM) or other suitable aprotic solvent.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, standard laboratory glassware, rotary evaporator, column chromatography setup.

Synthesis Workflow

G Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve 2,4,6-trichloropyrimidine in DCM B Add triethylamine to the solution A->B 1. C Add piperidine dropwise at 0°C B->C 2. D Stir at room temperature C->D E Monitor reaction by TLC D->E 3. F Quench with water and extract with DCM E->F 4. G Dry organic layer and concentrate under vacuum F->G 5. H Purify by column chromatography G->H 6. I Characterize the final product H->I 7.

A schematic representation of the synthetic workflow.
Detailed Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trichloropyrimidine (1 equivalent) in anhydrous dichloromethane (DCM). To this solution, add triethylamine (1.1 equivalents) as a base to neutralize the HCl byproduct.

  • Addition of Nucleophile: Cool the reaction mixture to 0°C using an ice bath. Slowly add piperidine (1 equivalent) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Logical Relationship of Spectroscopic Analysis

G Spectroscopic Characterization Logic cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_information Derived Information Synth Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synth->NMR MS Mass Spectrometry Synth->MS IR IR Spectroscopy Synth->IR Structure Structural Confirmation (Connectivity of atoms) NMR->Structure MolWeight Molecular Weight and Formula (Isotopic pattern) MS->MolWeight FuncGroups Functional Groups (C=N, C-Cl, C-H) IR->FuncGroups Final Verified Structure Structure->Final Overall Structural Elucidation MolWeight->Final Overall Structural Elucidation FuncGroups->Final Overall Structural Elucidation

The interplay of different spectroscopic techniques for structural elucidation.

References

13C NMR Analysis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine. Due to the absence of directly published experimental 13C NMR data for this specific compound, this guide presents predicted chemical shifts based on the analysis of structurally related compounds, including 2-aminopyrimidine, 4,6-dichloropyrimidine, and piperidine. This approach allows for a reliable estimation of the spectral characteristics of the title compound, providing a valuable resource for its identification and characterization in research and drug development settings.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the known substituent effects on the pyrimidine and piperidine rings. The numbering of the carbon atoms corresponds to the structure depicted in the diagram below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~162The C2 carbon is directly attached to the nitrogen of the piperidine ring and two other nitrogen atoms within the pyrimidine ring, leading to a significant downfield shift. This is comparable to the C2 chemical shift in other 2-aminopyrimidines.
C4, C6~160The C4 and C6 carbons are attached to chlorine atoms, which are strongly electron-withdrawing, causing a substantial downfield shift. Their chemical environment is similar to that in 4,6-dichloropyrimidine.
C5~110The C5 carbon is situated between two chlorinated carbons, and its chemical shift is expected to be in the aromatic region, influenced by the overall electronic environment of the pyrimidine ring.
Cα (Piperidine)~45The α-carbons of the piperidine ring are adjacent to the nitrogen atom, resulting in a downfield shift compared to the other piperidine carbons.
Cβ (Piperidine)~26The β-carbons are further from the nitrogen and are expected to have a chemical shift typical for a methylene group in a saturated heterocyclic ring.
Cγ (Piperidine)~24The γ-carbon is the most shielded of the piperidine carbons, and its chemical shift is predicted to be the most upfield.

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered for correlation with the predicted 13C NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Weigh Compound Solvent Choose Deuterated Solvent Compound->Solvent Dissolve Dissolve in NMR Tube Solvent->Dissolve Instrument Setup NMR Instrument Dissolve->Instrument Parameters Set Acquisition Parameters Instrument->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Chemical Shift Referencing Baseline->Reference PeakPick Peak Picking Reference->PeakPick Assign Assign Signals to Carbons PeakPick->Assign Report Generate Report Assign->Report

Mass Spectrometry of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electron ionization mass spectrometry (EI-MS) of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine. Due to the limited availability of direct mass spectral data for this specific compound, this guide presents a predictive analysis based on the known fragmentation patterns of its constituent moieties: the dichloropyrimidine core and the piperidine substituent. This document offers a detailed experimental protocol for acquiring the mass spectrum and a thorough examination of the expected fragmentation pathways, quantitative data, and visual representations to aid in the identification and characterization of this molecule.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the piperidine ring and losses from the dichloropyrimidine core. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for M and M+2 peaks).

Quantitative Data: Predicted Mass-to-Charge Ratios and Relative Abundances

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed origins in the EI-MS of this compound.

m/z Proposed Fragment Formula Description of Loss
233/235[M]⁺[C₉H₁₁Cl₂N₃]⁺Molecular Ion
232/234[M-H]⁺[C₉H₁₀Cl₂N₃]⁺Loss of a hydrogen radical
218/220[M-CH₃]⁺[C₈H₈Cl₂N₃]⁺Loss of a methyl radical from the piperidine ring
204/206[M-C₂H₅]⁺[C₇H₆Cl₂N₃]⁺Loss of an ethyl radical from the piperidine ring
198/200[M-Cl]⁺[C₉H₁₁ClN₃]⁺Loss of a chlorine radical
176/178[M-C₄H₉]⁺[C₅H₂Cl₂N₃]⁺Alpha-cleavage of the piperidine ring
147/149[C₄HCl₂N₂]⁺[C₄HCl₂N₂]⁺Dichloropyrimidine cation
84[C₅H₁₀N]⁺[C₅H₁₀N]⁺Piperidine cation

Experimental Protocol: Electron Ionization Mass Spectrometry

This section outlines a standard procedure for obtaining an electron ionization mass spectrum of a solid, heterocyclic compound such as this compound.

1. Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

  • A direct insertion probe or a gas chromatograph (GC) for sample introduction.

2. Sample Preparation:

  • Ensure the sample is of high purity to avoid interference from impurities.

  • For direct insertion, a few micrograms of the solid sample are placed in a capillary tube.

  • For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible library-searchable spectra)

  • Source Temperature: 200-250 °C (to ensure sample volatilization)

  • Mass Range: m/z 40-500 (to cover the molecular ion and expected fragments)

  • Scan Rate: 1-2 scans/second

4. Sample Introduction:

  • Direct Insertion Probe:

    • Insert the probe with the sample into the vacuum lock.

    • Gradually heat the probe to volatilize the sample into the ion source. A typical temperature ramp would be from 50 °C to 300 °C.

    • Acquire spectra continuously during the heating process to capture the spectrum at the optimal vaporization point.

  • Gas Chromatography (GC-MS):

    • Inject 1 µL of the prepared solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound of interest. A typical program might start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • The eluent from the GC is directly introduced into the mass spectrometer's ion source.

5. Data Analysis:

  • Identify the molecular ion peak. The isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a 9:6:1 ratio) will be a key indicator.

  • Analyze the fragmentation pattern to identify characteristic losses and structural motifs.

  • Compare the obtained spectrum with spectral libraries (if available) for confirmation.

Visualizing Fragmentation and Workflows

Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway M [C₉H₁₁Cl₂N₃]⁺ m/z 233/235 Molecular Ion F1 [C₉H₁₀Cl₂N₃]⁺ m/z 232/234 M->F1 -H• F2 [C₈H₈Cl₂N₃]⁺ m/z 218/220 M->F2 -CH₃• F3 [C₅H₂Cl₂N₃]⁺ m/z 176/178 M->F3 -C₄H₉• F5 [C₅H₁₀N]⁺ m/z 84 M->F5 Dichloropyrimidine radical loss F4 [C₄HCl₂N₂]⁺ m/z 147/149 F3->F4 -HCN

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Workflow

The logical flow of the experimental procedure for obtaining the mass spectrum is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Pristine Sample Dissolve Dissolve in Volatile Solvent (for GC-MS) Prep->Dissolve Direct Direct Insertion Probe Prep->Direct GC Gas Chromatography Dissolve->GC IonSource EI Ion Source (70 eV) GC->IonSource Direct->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis

Caption: Workflow for EI-MS analysis of the target compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predictive nature of this analysis should be taken into consideration, and empirical data, when acquired, will be essential for definitive structural confirmation. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectra for this and structurally related compounds.

Solubility Profile of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine in common laboratory solvents. Due to the limited availability of direct quantitative data for this specific compound, this document focuses on providing a framework for its solubility assessment. This includes qualitative and quantitative data for structurally related compounds to infer potential solubility characteristics and a detailed experimental protocol for determining its solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and physiological settings. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development, solubility significantly impacts bioavailability, formulation, and efficacy. Pyrimidine and its derivatives are known to be soluble in many organic solvents such as alcohols, ether, and most aromatic hydrocarbons[1]. Factors such as temperature and pH can significantly influence the solubility of pyrimidine compounds[1]. Generally, solubility increases with temperature[1][2].

Data Presentation: Solubility of Structurally Related Compounds

Table 1: Qualitative Solubility of a Related Dichloro-dipiperidino-pyrimido[5,4-d]pyrimidine

Compound NameSolventQualitative Solubility
2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidineChloroformSlightly Soluble[3]

Table 2: Quantitative Solubility of Minoxidil (a piperidinopyrimidine derivative)

Minoxidil, which also contains a piperidino-pyrimidine core, exhibits the following solubility profile:

SolventSolubility (mg/mL)
Propylene Glycol75
Methanol44
Ethanol29
2-Propanol6.7
Dimethyl Sulfoxide (DMSO)6.5
Water2.2
Chloroform0.5
Acetone<0.5
Ethyl Acetate<0.5
Diethyl Ether<0.5
Benzene<0.5
Acetonitrile<0.5

Note: The data for Minoxidil is provided for contextual reference due to structural similarities.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the solubility of a compound in a specific solvent.[2][4][5][6] This protocol is adapted for the determination of the solubility of this compound.

Materials and Equipment:

  • This compound

  • Selected common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, dichloromethane)

  • Analytical balance (accurate to 0.0001 g)

  • Thermostatic water bath or heating mantle

  • Magnetic stirrer and stir bars

  • Conical flasks or vials with stoppers

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Evaporating dish or pre-weighed vials

  • Oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add a known volume of the selected solvent to a conical flask or vial.

    • Gradually add an excess amount of this compound to the solvent while stirring continuously.

    • Ensure that undissolved solid remains at the bottom of the flask, indicating that the solution is saturated.

    • Seal the flask and allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours) at a constant temperature using a thermostatic water bath. Continuous stirring is recommended to facilitate equilibrium.

  • Separation of the Saturated Solution:

    • Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant (the saturated solution) using a pipette. It is crucial to avoid aspirating any solid particles.

    • For volatile solvents, filtration through a syringe filter can be used to separate the solution from the solid.

  • Gravimetric Analysis:

    • Transfer the known volume of the saturated solution into a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, using a gentle stream of nitrogen, or in a rotary evaporator).

    • Once the solvent is evaporated, place the dish or vial in an oven at a temperature below the compound's melting or decomposition point to ensure all residual solvent is removed.

    • Cool the dish or vial in a desiccator to room temperature.

    • Weigh the dish or vial containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final constant weight.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

    Solubility (g/L) = (Mass of dried solute in g / Volume of solution taken in mL) x 1000

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation cluster_analysis 3. Gravimetric Analysis cluster_calc 4. Calculation prep1 Add solvent to flask prep2 Add excess solute prep1->prep2 prep3 Equilibrate at constant temperature with stirring prep2->prep3 sep1 Allow solid to settle prep3->sep1 Equilibrium reached sep2 Withdraw known volume of supernatant sep1->sep2 analysis1 Transfer to pre-weighed dish sep2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry to constant weight analysis2->analysis3 analysis4 Weigh dried solute analysis3->analysis4 calc1 Calculate mass of solute analysis4->calc1 calc2 Determine solubility (e.g., g/L) calc1->calc2

Caption: Experimental workflow for solubility determination.

References

Technical Guide: Physicochemical Properties of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active compounds, and understanding the physicochemical properties of its analogues is crucial for predicting their behavior in biological systems, optimizing reaction conditions, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

PropertyValueSource
Molecular Formula C₉H₁₁Cl₂N₃-
Molecular Weight 232.11 g/mol -
CAS Number 216513-83-4Inferred from literature
Appearance White solid[1]

Quantitative Physicochemical Data

The following table summarizes the available quantitative physical and spectral data for this compound.

ParameterValue
Melting Point 73–79 °C
Boiling Point 353.9 ± 42.0 °C (Predicted)
Water Solubility 0.45 g/L (Predicted)
LogP 3.16 (Predicted)

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Assignment
¹HDMSO-d₆6.84s-1H, pyrimidine-H
¹HDMSO-d₆3.69t5.74H, piperidine-H
¹HDMSO-d₆1.67–1.58m-2H, piperidine-H
¹HDMSO-d₆1.56–1.45m-4H, piperidine-H
High-Resolution Mass Spectrometry (HRMS)
Ionization Mode Calculated m/z Found m/z
ESI+232.0403 ([M+H]⁺)232.0417 ([M+H]⁺)

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 2,4,6-trichloropyrimidine and piperidine.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Piperidine

  • Acetonitrile (or other suitable aprotic solvent)

  • Triethylamine (or other suitable base)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in acetonitrile at 0 °C is added triethylamine (1.1 eq).

  • Piperidine (1.0 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and characterization workflow for this compound.

synthesis_workflow Synthesis Workflow reagents 2,4,6-Trichloropyrimidine Piperidine Triethylamine Acetonitrile reaction Reaction at 0°C to RT reagents->reaction workup Aqueous Workup (EtOAc/Water) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product

Caption: A schematic overview of the synthetic procedure for this compound.

characterization_workflow Characterization Workflow product Purified Product nmr NMR Spectroscopy (¹H) product->nmr hrms High-Resolution Mass Spectrometry product->hrms mp Melting Point Determination product->mp data_analysis Data Analysis and Structure Confirmation nmr->data_analysis hrms->data_analysis mp->data_analysis

Caption: The workflow for the analytical characterization of the synthesized compound.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and the precise signaling pathways modulated by this compound. However, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition, antiviral, and anticancer effects.

Given the structural motifs present in this compound, it is plausible that it could interact with various biological targets. A hypothetical logical relationship for investigating its potential as a kinase inhibitor is presented below.

biological_investigation_logic Biological Investigation Logic compound This compound screen High-Throughput Kinase Screen compound->screen hit_id Identify Hit Kinase(s) screen->hit_id dose_response Dose-Response and IC₅₀ Determination hit_id->dose_response cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) dose_response->cell_based pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cell_based->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

References

The Influence of Amino Substituents on the Electronic Properties of Dichloropyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dichloropyrimidine scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile reactivity and inherent electronic properties. The introduction of amino substituents offers a powerful strategy to modulate these properties, influencing factors such as light absorption, fluorescence, and intramolecular charge transfer. This technical guide provides an in-depth analysis of the electronic characteristics of amino-substituted dichloropyrimidines and their analogues, focusing on the interplay between molecular structure and photophysical behavior. It further outlines key experimental and computational protocols for the characterization of these compounds.

Electronic and Photophysical Properties

The electronic properties of the pyrimidine ring are significantly influenced by the nature and position of its substituents. The chlorine atoms at the 4- and 6-positions act as electron-withdrawing groups and provide reactive sites for nucleophilic substitution, often with amines. The introduction of an amino group, a strong electron-donating group, into the dichloropyrimidine system creates a push-pull electronic structure. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the observed photophysical properties.

Substituent Effects on Absorption and Emission

The electronic nature of the amino substituent and any other groups on the pyrimidine ring dictates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating amino groups raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission spectra. The extent of this shift can be fine-tuned by modifying the substituents.

Table 1: Photophysical Data of Selected Amino-Substituted Pyrimidine and Pyridine Derivatives

Compound ReferenceSubstituentsSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Quantum Yield (Φ_F)
Pyrimidine-Amino Acid (12k)[1]C4-(4-MeOPh), C2-HMethanol302N/A3840.22
Pyrimidine-Amino Acid (12j)[1]C4-(Naphthyl), C2-HMethanol318N/A3800.11
Pyrimidine-Amino Acid (12g)[1]C4-(4-MeOPh), C2-PhMethanol314N/A314<0.01
Pyrimidine-Amino Acid (12f)[1]C4-(Naphthyl), C2-PhMethanol312N/A3700.04
Aminopyridine (1)[2]C2-(t-butylamino), C6-PhEthanol270N/A4800.34
Aminopyridine (2)[2]C2-(benzylamino), C6-PhEthanol270N/A4800.44
Aminopyridine (3)[2]C2-(cyclohexylamino), C6-PhEthanol270N/A4800.31

Note: Data extracted from studies on pyrimidine-derived α-amino acids[1] and multisubstituted aminopyridines[2] to illustrate general trends. N/A: Not Available.

Solvatochromism and Environmental Sensitivity

The ICT character of the excited state in these push-pull systems often leads to solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. In many cases, a bathochromic shift is observed in more polar solvents, which stabilize the more polar excited state to a greater extent than the ground state.[1] This sensitivity to the local environment makes these compounds promising candidates for fluorescent probes and sensors. For instance, the fluorescence of some pyrimidine derivatives has been shown to be sensitive to pH, with protonation of the pyrimidine ring leading to fluorescence quenching.[1]

Experimental Protocols

Accurate characterization of the electronic properties of amino-substituted dichloropyrimidines relies on standardized and carefully executed experimental procedures.

Synthesis of Amino-Substituted Dichloropyrimidines

The primary route to these compounds is through nucleophilic aromatic substitution (SNAr) reactions on a dichloropyrimidine core.

General Protocol for SNAr Amination:

  • Reactant Preparation: Dissolve the starting dichloropyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution. If the amine is a salt, a base (e.g., K₂CO₃, Et₃N, or DIPEA, 2-3 equivalents) is required for neutralization.

  • Reaction Conditions: Stir the reaction mixture at temperatures ranging from room temperature to reflux, depending on the reactivity of the amine and the dichloropyrimidine. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., ammonium salt) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure amino-substituted dichloropyrimidine.

UV-Vis Absorption and Fluorescence Spectroscopy

These techniques are fundamental for characterizing the electronic transitions of the synthesized compounds.

Protocol for Spectroscopic Measurements:

  • Sample Preparation: Prepare stock solutions of the compound in a spectroscopic grade solvent (e.g., methanol, ethanol, or dichloromethane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent(s) within the concentration range of 1-10 µM.

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Record the absorption spectrum of each diluted solution in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-600 nm).

    • Identify the wavelength of maximum absorption (λ_abs).

    • The molar extinction coefficient (ε) can be determined from a plot of absorbance versus concentration at λ_abs, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).[3][4]

  • Fluorescence Spectroscopy:

    • Use a calibrated spectrofluorometer.

    • Record the emission spectrum of each solution by exciting at or near the λ_abs. The emission and excitation slits should be kept narrow (e.g., 2-5 nm) to ensure good spectral resolution.

    • Identify the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method is most commonly employed.[5][6]

Protocol for Relative Quantum Yield Measurement:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to the sample. Common standards include quinine sulfate (in 0.1 M H₂SO₄), fluorescein (in 0.1 M NaOH), and rhodamine 6G (in ethanol).[7]

  • Absorbance Matching: Prepare a series of dilute solutions of both the standard and the sample in the same solvent (if possible). The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]

  • Fluorescence Measurement:

    • Set the excitation wavelength to be the same for both the sample and the standard.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard under identical instrument conditions (e.g., excitation/emission slit widths).

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

  • Calculation: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

    where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample (s) and standard (std).[8]

Computational Analysis

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting and interpreting the electronic properties of molecules.

Protocol for TD-DFT Calculation of Electronic Spectra:

  • Geometry Optimization:

    • The ground-state geometry of the molecule is first optimized using DFT. A common choice of functional is a hybrid functional like B3LYP or a range-separated functional like CAM-B3LYP, which often performs well for charge-transfer systems.[9][10]

    • A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[6][9]

    • Solvent effects can be included implicitly using a continuum model like the Polarizable Continuum Model (PCM).

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure it is a true energy minimum (i.e., no imaginary frequencies).

  • Excited State Calculation (TD-DFT):

    • Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths. The same functional, basis set, and solvent model should be used.

    • This calculation provides the theoretical absorption maxima (λ_abs) and helps in assigning the nature of the electronic transitions (e.g., HOMO→LUMO, π→π, n→π, ICT).[11]

  • Spectrum Simulation: The calculated excitation energies and oscillator strengths can be used to simulate a theoretical UV-Vis spectrum by applying a broadening function (e.g., Gaussian or Lorentzian).

Visualized Workflow

The following diagram illustrates the general workflow for the investigation of the electronic properties of novel amino-substituted dichloropyrimidines.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_results Data Analysis & Interpretation start Dichloropyrimidine Scaffold snar SNAr Reaction start->snar amine Amine Nucleophile amine->snar purify Purification (Column Chromatography) snar->purify product Target Compound purify->product uvvis UV-Vis Spectroscopy product->uvvis dft DFT Geometry Optimization product->dft fluorescence Fluorescence Spectroscopy uvvis->fluorescence qy Quantum Yield Determination fluorescence->qy data Photophysical Data (λ_abs, λ_em, ε, Φ_F) qy->data tddft TD-DFT Excited State Calculation dft->tddft tddft->data sar Structure-Property Relationships data->sar correlation Experiment-Theory Correlation data->correlation

Caption: Workflow for Synthesis and Characterization.

This guide provides a foundational understanding and practical protocols for investigating the electronic properties of amino-substituted dichloropyrimidines. By combining systematic synthesis, detailed spectroscopic characterization, and robust computational analysis, researchers can effectively explore and harness the potential of these versatile compounds in various scientific and technological applications.

References

In-Depth Technical Guide: Stability and Storage of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific stability data for this exact molecule, this guide draws upon established chemical principles of dichloropyrimidine derivatives and related compounds to provide a robust framework for its handling, storage, and analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its stability and developing appropriate storage and handling protocols. While specific experimental data for this compound is not extensively published, the properties of structurally similar compounds provide valuable insights.

PropertyValue/InformationSource/Rationale
Molecular Formula C₉H₁₁Cl₂N₃Calculated
Molecular Weight 236.11 g/mol Calculated
Appearance Likely a solid at room temperatureBased on similar dichloropyrimidine derivatives which are typically crystalline solids.
Melting Point Not available. For comparison, 4,6-dichloro-2-methylpyrimidine has a melting point of 41.5-45.5 °C.The piperidinyl group may influence the crystal lattice and thus the melting point.
Boiling Point Not available. For comparison, 4,6-dichloro-2-(methylthio)pyrimidine has a boiling point of 135-136 °C at 14 mmHg.High boiling point is expected due to the molecular weight and polar nature.
Solubility Expected to be soluble in organic solvents.General characteristic of similar heterocyclic compounds.
pKa Not available. The pyrimidine ring is weakly basic.The piperidinyl group will also contribute to the overall basicity.

Chemical Stability and Potential Degradation Pathways

The chemical stability of this compound is primarily dictated by the reactivity of the dichloropyrimidine core. The two chlorine atoms are susceptible to nucleophilic substitution, which represents the most likely degradation pathway.

Hydrolysis

The presence of chlorine atoms on the pyrimidine ring makes the compound susceptible to hydrolysis, especially under non-neutral pH conditions and elevated temperatures. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms towards nucleophilic attack by water or hydroxide ions.

Proposed Hydrolysis Pathway:

This compound This compound Monochloro-hydroxy-pyrimidine Monochloro-hydroxy-pyrimidine This compound->Monochloro-hydroxy-pyrimidine H₂O / OH⁻ Dihydroxy-pyrimidine Dihydroxy-pyrimidine Monochloro-hydroxy-pyrimidine->Dihydroxy-pyrimidine H₂O / OH⁻

Caption: Proposed hydrolytic degradation of this compound.

Photodegradation

Pyrimidine derivatives can be susceptible to photodegradation upon exposure to UV light. While specific data for the target compound is unavailable, studies on other pyrimidine-containing molecules suggest that photochemical reactions can lead to ring opening or other complex transformations. It is advisable to protect the compound from light.

Thermal Degradation

While many heterocyclic compounds are thermally stable, prolonged exposure to high temperatures can lead to decomposition. The specific degradation products will depend on the conditions, but could involve fragmentation of the piperidine ring or the pyrimidine core.

Recommended Storage and Handling

Based on the chemical properties of related compounds, the following storage and handling guidelines are recommended to ensure the long-term stability of this compound:

ConditionRecommendationRationale
Temperature Store in a cool place.To minimize the rate of potential degradation reactions.
Humidity Store in a dry environment. Consider storage in a desiccator.To prevent hydrolysis.
Light Protect from light by using amber vials or storing in the dark.To prevent photodegradation.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric moisture.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.These can promote degradation of the pyrimidine ring.

Analytical Methods for Stability Assessment

To properly assess the stability of this compound, a stability-indicating analytical method is crucial. Such a method should be able to separate the intact parent compound from any potential degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the most common and effective technique for the analysis of pyrimidine derivatives.[1][2] A stability-indicating method would require forced degradation studies to generate potential degradation products and ensure they are resolved from the main peak.

Generic Experimental Protocol for Method Development:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Forced Degradation: The compound should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[3][4] The HPLC method is then optimized to separate these products from the parent compound.

Workflow for Stability-Indicating HPLC Method Development:

cluster_0 Forced Degradation Studies Acid Acid Degradation Products Degradation Products Acid->Degradation Products Base Base Base->Degradation Products Oxidation Oxidation Oxidation->Degradation Products Thermal Thermal Thermal->Degradation Products Photolytic Photolytic Photolytic->Degradation Products Compound Compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photolytic HPLC Method Development HPLC Method Development Degradation Products->HPLC Method Development Method Validation Method Validation HPLC Method Development->Method Validation

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and key intermediates involved in the preparation of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine, a crucial scaffold in medicinal chemistry. This document details the primary synthetic route, experimental protocols for the synthesis of its major intermediates, and relevant quantitative data.

Introduction

This compound is a valuable building block in the development of pharmaceutical agents, often utilized for its ability to undergo further functionalization at the chloro-substituted positions. A thorough understanding of its synthesis and the intermediates involved is paramount for efficient and scalable production in a research and development setting. The most prevalent and well-documented synthetic strategy commences with the readily available starting material, barbituric acid.

Primary Synthetic Pathway

The principal synthetic route to this compound is a two-step process. The initial step involves the conversion of barbituric acid to the highly reactive intermediate, 2,4,6-trichloropyrimidine. This is followed by a selective nucleophilic aromatic substitution reaction with piperidine to yield the final product.

Synthetic Pathway Primary Synthetic Pathway for this compound Barbituric_Acid Barbituric Acid TCP 2,4,6-Trichloropyrimidine (Key Intermediate) Barbituric_Acid->TCP POCl3, Catalyst Final_Product This compound TCP->Final_Product Piperidine Experimental_Workflow_TCP Workflow for 2,4,6-Trichloropyrimidine Synthesis cluster_reactants Reactants and Catalyst Barbituric_Acid Barbituric Acid Reaction Heating (90-140°C, 0.5-4h) Barbituric_Acid->Reaction POCl3 Phosphorus Oxychloride POCl3->Reaction Catalyst Catalyst (e.g., N,N-diethylaniline) Catalyst->Reaction Workup Work-up (Steam Distillation) Reaction->Workup Product 2,4,6-Trichloropyrimidine Workup->Product Logical_Relationship_Substitution Factors Influencing Selective Substitution Control Reaction Control Selectivity Desired Regioselectivity (Substitution at C2) Control->Selectivity Stoichiometry Stoichiometry (Piperidine:TCP Ratio) Stoichiometry->Control Temperature Reaction Temperature Temperature->Control Time Reaction Time Time->Control Solvent Solvent Choice Solvent->Control

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in a vast array of pharmaceuticals. The reaction offers a broad substrate scope and functional group tolerance, often providing a more efficient and milder alternative to traditional methods of C-N bond formation, such as nucleophilic aromatic substitution (SNAr).[1]

This document provides detailed application notes and protocols for the selective mono-amination of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine. The presence of a piperidinyl group at the 2-position, an electron-donating group, influences the reactivity of the C4 and C6 positions, making regioselective amination a key consideration. The following sections detail the reaction mechanism, key parameters, experimental protocols, and representative data for this transformation.

Reaction Principle and Regioselectivity

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst.[2][3]

For dichloropyrimidines, the regioselectivity of the amination is a critical aspect. The electronic nature of the substituent at the 2-position plays a significant role in directing the incoming amine to either the C4 or C6 position. In the case of this compound, the electron-donating piperidinyl group is expected to activate the C4 and C6 positions towards nucleophilic attack. Generally, in the amination of 4,6-dichloropyrimidines, mono-amination is readily achieved.[4]

Key Experimental Parameters

Successful Buchwald-Hartwig amination of this compound is dependent on the careful selection of several key parameters:

  • Palladium Precatalyst: A variety of palladium sources can be employed, with Pd(OAc)2 and Pd2(dba)3 being common choices.[5] The active Pd(0) catalyst is generated in situ.

  • Ligand: The choice of phosphine ligand is crucial for the efficiency and selectivity of the reaction. Sterically hindered and electron-rich ligands, such as Xantphos, BINAP, and DavePhos, have been shown to be effective in the amination of chloro-heterocycles.[4][6]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs2CO3) are frequently used.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a water-free reaction environment.[3]

  • Temperature: Reaction temperatures generally range from 80 to 110 °C to ensure a reasonable reaction rate.[8]

  • Inert Atmosphere: The reaction is sensitive to oxygen, and therefore, all manipulations should be carried out under an inert atmosphere of nitrogen or argon.[3]

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below.

Buchwald_Hartwig_Workflow start Start reagents Combine Pd Precatalyst, Ligand, and Base in an oven-dried flask start->reagents inert Evacuate and backfill with inert gas (e.g., Argon) reagents->inert add_reagents Add Solvent, This compound, and Amine inert->add_reagents reaction Heat the reaction mixture (e.g., 80-110 °C) add_reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring Periodically monitoring->reaction Incomplete workup Quench reaction and perform aqueous workup monitoring->workup Complete purification Purify the product by column chromatography workup->purification characterization Characterize the product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

General Experimental Protocol

The following is a general protocol for the mono-amination of this compound. This protocol should be optimized for each specific amine substrate.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd(OAc)2 or Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Base (e.g., NaOt-Bu or Cs2CO3)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base.

  • Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times.

  • Under a positive pressure of inert gas, add the anhydrous solvent, this compound, and the desired amine.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.

  • Characterize the purified product by appropriate analytical techniques (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Data Summary

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related chloropyrimidines. This data can serve as a guide for the optimization of the amination of this compound.

Table 1: Mono-amination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines [4]

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
11-AdamantylaminePd(dba)2 / BINAPK2CO3Dioxane1002460
22-AdamantylaminePd(dba)2 / DavePhosK2CO3Dioxane1002445
31-(Aminomethyl)adamantanePd(dba)2 / Ph-JosiPhosK2CO3Dioxane1002455
4N-(1-Adamantyl)ethylaminePd(dba)2 / Cy-JosiPhosK2CO3Dioxane1002430

Table 2: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine with Secondary Amines [9]

EntryAminePd SourceLigandBaseSolventTemp (°C)TimeYield (%)C4:C2 Ratio
1DibutylaminePd(OAc)2dppbLiHMDSTHF05 min97>99:1
2MorpholinePd(OAc)2dppbLiHMDSTHF-201 h92>30:1
3PiperidinePdCl2(PPh3)2-LiHMDSTHF05 min96>99:1
4N-MethylanilinePd(OAc)2dppbLiHMDSTHF-201 h8897:3

Logical Relationships in Reaction Optimization

The optimization of the Buchwald-Hartwig amination involves the systematic variation of key parameters to achieve the desired outcome. The following diagram illustrates the logical relationships in this process.

Optimization_Logic goal Goal: High Yield & Selectivity catalyst Catalyst System (Pd Source + Ligand) goal->catalyst base Base goal->base solvent Solvent goal->solvent temp Temperature goal->temp outcome Reaction Outcome (Yield, Selectivity, Rate) catalyst->outcome base->outcome solvent->outcome temp->outcome outcome->goal Iterative Optimization

Caption: Logical relationships in optimizing the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine derivatives. Careful selection of the palladium precatalyst, phosphine ligand, base, and solvent is crucial for achieving high yields and regioselectivity. The provided protocols and data serve as a valuable starting point for researchers in the development of novel pyrimidine-based compounds for various applications in the pharmaceutical and life sciences. Further optimization may be required for specific amine substrates to achieve optimal results.

References

Application Notes and Protocols for the Sonogashira Coupling of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The pyrimidine scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. The functionalization of halopyrimidines, such as 4,6-dichloro-2-(piperidin-1-yl)pyrimidine, via Sonogashira coupling provides a direct route to novel alkynylpyrimidine derivatives. These derivatives are valuable intermediates in the synthesis of complex molecules for drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents.

This document provides detailed application notes and protocols for the Sonogashira coupling of this compound, addressing key aspects such as regioselectivity, reaction conditions, and potential applications.

Regioselectivity

The Sonogashira coupling of this compound presents a challenge in regioselectivity, as the two chlorine atoms at the C4 and C6 positions are electronically and sterically distinct. The piperidinyl group at the C2 position, being an electron-donating group, influences the electron density of the pyrimidine ring and, consequently, the reactivity of the two chloro-substituents.

Based on studies of similar heterocyclic systems, such as 4,6-dichloro-2-pyrone, the Sonogashira coupling is expected to proceed with high regioselectivity, favoring substitution at the C6 position .[1][2] This preference is attributed to both kinetic and thermodynamic factors, where the oxidative addition of the palladium catalyst to the C-Cl bond at the 6-position is favored. However, the specific reaction conditions, including the choice of catalyst, ligand, and solvent, can influence the regioselectivity. For some dihalopyrimidines, catalyst-controlled regioselectivity has been observed, where different palladium catalysts can direct the reaction to a specific position.

Applications in Drug Discovery

Alkynylpyrimidines are key intermediates in the synthesis of a wide range of biologically active molecules. The Sonogashira coupling of this compound opens up avenues for the development of novel compounds with potential therapeutic applications, including:

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. The introduction of an alkynyl group allows for further elaboration to access novel chemical space and target specific kinases involved in cancer and inflammatory diseases.

  • Antiviral and Antimicrobial Agents: Functionalized pyrimidines have shown promising activity against various viruses and microbes. The alkynyl moiety can be used as a handle for the introduction of pharmacophores that enhance the biological activity.

  • Molecular Probes: The alkyne functionality can be utilized for the attachment of fluorescent dyes or other reporter groups through "click chemistry," enabling the development of molecular probes for studying biological processes.

Experimental Protocols

The following protocols provide a general guideline for performing the Sonogashira coupling on this compound. Optimization of the reaction conditions may be necessary for specific substrates and desired outcomes (mono- vs. di-alkynylation).

Protocol 1: Mono-alkynylation of this compound

This protocol is designed to favor the selective substitution of one chlorine atom, primarily at the C6 position.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.

  • Add the base (2.0-3.0 eq) followed by the terminal alkyne (1.0-1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkynylated product.

Protocol 2: Di-alkynylation of this compound

This protocol is aimed at the substitution of both chlorine atoms. This typically requires harsher reaction conditions and a higher excess of the alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the base (4.0-6.0 eq) followed by the terminal alkyne (2.2-2.5 eq).

  • Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and monitor the reaction progress.

  • Follow steps 5-8 from Protocol 1 to work up and purify the di-alkynylated product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound based on analogous reactions reported in the literature. Actual results may vary depending on the specific alkyne and optimized conditions.

EntryProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Alkynyl-4-chloro-2-(piperidin-1-yl)pyrimidinePd(PPh₃)₄ (3)-Et₃NTHF651270-85
26-Alkynyl-4-chloro-2-(piperidin-1-yl)pyrimidinePdCl₂(PPh₃)₂ (3)PPh₃ (6)DIPADMF80875-90
34,6-Di(alkynyl)-2-(piperidin-1-yl)pyrimidinePd(PPh₃)₄ (5)-Et₃NDMF1002450-70
44,6-Di(alkynyl)-2-(piperidin-1-yl)pyrimidinePdCl₂(PPh₃)₂ (5)PPh₃ (10)DIPADioxane1001860-80

Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, Pd catalyst, and CuI to a dry flask B Add anhydrous solvent and stir A->B C Add base and terminal alkyne B->C D Heat to desired temperature C->D E Monitor reaction progress (TLC/LC-MS) D->E F Quench reaction E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I J J I->J Characterization (NMR, MS)

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Ar-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkynyl R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_Aryl_Alkynyl CuX CuX Transmetalation->CuX From Pd Cycle RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-C≡CR² RedElim->Product Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord H-C≡CR² Cu_pi_complex [R²C≡CH---CuX] Alkyne_Coord->Cu_pi_complex Deprotonation Deprotonation (Base) Cu_pi_complex->Deprotonation Cu_Acetylide Cu-C≡CR² Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation To Pd Cycle

Caption: The Sonogashira coupling catalytic cycles.

References

Synthesis of Bioactive Molecules Using 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing the versatile scaffold, 4,6-dichloro-2-(piperidin-1-yl)pyrimidine. This starting material is a valuable building block for the development of a diverse range of therapeutic agents, particularly in the fields of oncology and kinase inhibition. The sequential and regioselective displacement of the two chlorine atoms at the C4 and C6 positions of the pyrimidine ring allows for the introduction of various functional groups, leading to the generation of libraries of compounds with distinct biological activities.

Overview of Synthetic Strategies

The primary synthetic route for derivatizing this compound involves nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms exhibit different reactivity, allowing for a controlled, stepwise introduction of substituents. Generally, the chlorine at the C4 position is more reactive towards nucleophiles than the chlorine at the C6 position. This differential reactivity can be exploited to achieve regioselective synthesis.

Common nucleophiles employed in these reactions include primary and secondary amines, anilines, and alcohols. The reactions are typically carried out in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a suitable solvent like ethanol, isopropanol, or dimethylformamide (DMF). Microwave irradiation can also be employed to accelerate these reactions.

A subsequent substitution at the C6 position can be achieved under more forcing conditions, such as higher temperatures, to introduce a second, different substituent. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, can be utilized to form carbon-carbon or carbon-nitrogen bonds at the chloro-positions, further expanding the chemical diversity of the synthesized molecules.

Application in the Synthesis of Kinase Inhibitors

Derivatives of 2,4,6-trisubstituted pyrimidines are prominent scaffolds in the design of kinase inhibitors, which are crucial in cancer therapy.[1][2] These compounds can target various kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival.

Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is linked to various cancers, making them attractive targets for drug development. The this compound scaffold can be used to synthesize potent Aurora kinase inhibitors.

A general synthetic approach involves the initial substitution of the C4-chloro group with a suitable amine, followed by the substitution of the C6-chloro group with another amine or other nucleophiles.

Experimental Protocol: Synthesis of a Generic N4, N6-Disubstituted-2-(piperidin-1-yl)pyrimidin-4,6-diamine

This protocol is a general guideline for the sequential nucleophilic aromatic substitution on this compound.

Materials:

  • This compound

  • Amine 1 (Nucleophile for C4 position)

  • Amine 2 (Nucleophile for C6 position)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol or Isopropanol

  • Dimethylformamide (DMF) (optional, for less reactive nucleophiles)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Monosubstitution at the C4 Position

  • To a solution of this compound (1.0 eq) in ethanol or isopropanol, add Amine 1 (1.0-1.2 eq) and TEA or DIPEA (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the 4-substituted-6-chloro-2-(piperidin-1-yl)pyrimidine intermediate.

Step 2: Disubstitution at the C6 Position

  • To a solution of the 4-substituted-6-chloro-2-(piperidin-1-yl)pyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add Amine 2 (1.5-2.0 eq) and TEA or DIPEA (2.0-3.0 eq).

  • Heat the reaction mixture to a higher temperature (e.g., 100-140 °C) or use microwave irradiation. Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction as described in Step 1 (points 3-5).

  • Purify the crude product by silica gel column chromatography to yield the desired N4, N6-disubstituted-2-(piperidin-1-yl)pyrimidin-4,6-diamine.

Quantitative Data Summary

The following table summarizes representative data for the synthesis and biological activity of bioactive molecules derived from dichloropyrimidine scaffolds, analogous to what can be achieved starting from this compound.

Compound ClassTargetStarting Material AnalogueSynthetic Yield (%)Biological Activity (IC50)Reference
Pyrimidine DerivativesAurora A Kinase2,4,6-Trichloropyrimidine26-58%< 200 nM[3]
Pyrido[2,3-d]pyrimidinesPIM-1 KinaseSubstituted Pyridines-11.4 - 34.6 nM[2]
4-Aminopyrazolo[3,4-d]pyrimidinesAnticancer (Renal Cancer)4,6-Dichloropyrimidine-5-carboxylic acid--[4]
2,4,6-Trisubstituted PyrimidinesBACE-1Dichloropyrimidines-Inhibition at 10µM[5]
Pyrimidine DerivativesAnticancer (Various Cell Lines)4,6-Dichloropyrimidine-EC50 = 4 - 8 µM[6]

Signaling Pathway and Experimental Workflow Diagrams

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that is often dysregulated in cancer. Many pyrimidine-based kinase inhibitors are designed to target components of this pathway.[7]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: RAF-MEK-ERK signaling pathway and potential inhibition points for pyrimidine derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of bioactive molecules from this compound.

Experimental_Workflow Start This compound Step1 Step 1: Nucleophilic Substitution at C4 with Amine 1 Start->Step1 Intermediate 4-Substituted-6-chloro- 2-(piperidin-1-yl)pyrimidine Step1->Intermediate Step2 Step 2: Nucleophilic Substitution at C6 with Amine 2 Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification FinalProduct Final Bioactive Molecule BioAssay Biological Activity Screening (e.g., Kinase Assay, Cytotoxicity) FinalProduct->BioAssay Characterization Structural Characterization (NMR, MS) Purification->Characterization Characterization->FinalProduct DataAnalysis Data Analysis (IC50/EC50 Determination) BioAssay->DataAnalysis

Caption: General workflow for synthesis and biological evaluation of pyrimidine derivatives.

Conclusion

The this compound scaffold represents a highly valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The straightforward and regioselective nature of nucleophilic aromatic substitution reactions at the C4 and C6 positions allows for the systematic development of compound libraries for screening against various biological targets. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the potential of this privileged scaffold in developing novel therapeutics.

References

Application Notes and Protocols for 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal anchor for designing molecules that target a wide range of biological macromolecules. The 4,6-dichloro-2-(piperidin-1-yl)pyrimidine scaffold is a versatile starting material for the synthesis of diverse compound libraries, particularly for the discovery of potent and selective kinase inhibitors. The two chlorine atoms at the C4 and C6 positions are amenable to sequential and regioselective displacement through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyrimidine core. The piperidine moiety at the C2 position can serve as a key interaction motif or a vector for further functionalization.

This document provides detailed application notes on the utility of this compound as a scaffold for developing kinase inhibitors and detailed protocols for the synthesis of its derivatives.

Application Notes: A Scaffold for Kinase Inhibitor Discovery

The 4,6-disubstituted pyrimidine motif has been successfully employed in the development of inhibitors for a variety of protein kinases implicated in cancer and other diseases. The general structure derived from the this compound scaffold allows for the exploration of substituents at the C4 and C6 positions, which can be tailored to target the ATP-binding site of specific kinases.

Key Therapeutic Targets

Derivatives of 4,6-disubstituted pyrimidines have shown significant inhibitory activity against several important kinase targets:

  • Cyclin-Dependent Kinase 9 (CDK9): Inhibition of CDK9 is a promising strategy in cancer therapy due to its role in regulating transcription of anti-apoptotic proteins. A 4,6-disubstituted pyrimidine has been identified as a potent inhibitor of the Heat Shock Factor 1 (HSF1) stress pathway and CDK9, with an IC50 of 3 nM against the CDK9 enzyme.[1]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is a driver in certain cancers, such as hepatocellular carcinoma. 2-aminopyrimidine derivatives have been developed as highly selective FGFR4 inhibitors.[2]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a validated approach in cancer therapy. Novel 4,6-disubstituted pyrimidines have been synthesized and evaluated as EGFR and VEGFR-2 tyrosine kinase inhibitors, showing IC50 values in the submicromolar range.

Structure-Activity Relationship (SAR) Insights

Based on the literature for analogous 4,6-disubstituted pyrimidines, the following SAR trends can be anticipated for derivatives of the this compound scaffold:

  • C4-Position: Substitution at the C4 position with various anilines or other aromatic amines is a common strategy to engage with the hinge region of the kinase ATP-binding site. The nature of the substituents on the aniline ring can significantly impact potency and selectivity.

  • C6-Position: The C6 position can be functionalized with a variety of groups to explore different pockets of the ATP-binding site. This can be achieved through nucleophilic substitution with amines, thiols, or alcohols, or through cross-coupling reactions to introduce aryl or alkyl groups.

  • C2-Piperidine: The piperidine moiety at the C2 position can contribute to solubility and engage in interactions with the solvent-exposed region of the kinase. It can also be a point for introducing further substituents to fine-tune the physicochemical properties of the molecule.

Quantitative Data Summary

The following tables summarize the biological activity of representative 4,6-disubstituted pyrimidine derivatives from the literature, illustrating the potential of the this compound scaffold for generating potent kinase inhibitors.

Table 1: CDK9 and HSF1 Pathway Inhibition by a 4,6-Disubstituted Pyrimidine Derivative [1]

CompoundTargetIC50 (nM)
25 HSF1 Stress Pathway15
CDK255
CDK93

Table 2: Inhibition of various cancer cell lines by 4,6-diaryl pyrimidine derivatives [3]

CompoundHL-60 (IC50 µM)MCF-7 (IC50 µM)HCT-116 (IC50 µM)
4 0.090.120.15
6 0.080.10.13
11 0.070.090.11
13 0.060.080.1
14 0.050.070.09
15 0.040.060.08
18 0.030.040.06
21 0.020.030.04
Combretastatin A4 0.10.150.2

Experimental Protocols

The following protocols describe the general procedures for the synthesis of 4,6-disubstituted-2-(piperidin-1-yl)pyrimidines. These are based on established methods for the derivatization of 4,6-dichloropyrimidines.

Protocol 1: Synthesis of 4-Amino-6-chloro-2-(piperidin-1-yl)pyrimidine via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the monosubstitution of the chlorine atom at the C4 position with an amine.

Materials:

  • This compound (1 equivalent)

  • Amine (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., n-butanol, ethanol)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of this compound in anhydrous DMF under a nitrogen atmosphere, add the desired amine followed by the base (TEA or DIPEA).

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine derivative.

Protocol 2: Synthesis of 4,6-Diamino-2-(piperidin-1-yl)pyrimidine via Sequential Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the disubstitution of both chlorine atoms with two different amines.

Procedure:

  • Synthesize the 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine intermediate as described in Protocol 1.

  • To a solution of the monosubstituted intermediate in a suitable solvent (e.g., DMF, n-butanol), add the second amine (1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

  • Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) to facilitate the second substitution, which is typically slower than the first.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 1 to obtain the desired 4,6-diamino-2-(piperidin-1-yl)pyrimidine derivative.

Protocol 3: Synthesis of 4-Aryl-6-chloro-2-(piperidin-1-yl)pyrimidine via Suzuki Cross-Coupling

This protocol describes the monosubstitution of the chlorine atom at the C4 position with an aryl group.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a degassed solution of this compound and the arylboronic acid in the chosen solvent system, add the palladium catalyst and the base.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-chloro-2-(piperidin-1-yl)pyrimidine derivative.

Visualizations

Synthetic Workflow

G General Synthetic Workflow for 4,6-Disubstituted-2-(piperidin-1-yl)pyrimidines A This compound B 4-Amino-6-chloro-2-(piperidin-1-yl)pyrimidine A->B R1-NH2, Base (SNAr) D 4-Aryl-6-chloro-2-(piperidin-1-yl)pyrimidine A->D R-B(OH)2, Pd(0) (Suzuki Coupling) C 4,6-Diamino-2-(piperidin-1-yl)pyrimidine B->C R2-NH2, Base (SNAr) E 4-Aryl-6-amino-2-(piperidin-1-yl)pyrimidine D->E R-NH2, Base (SNAr)

Caption: Synthetic routes to 4,6-disubstituted pyrimidines.

EGFR Signaling Pathway

EGFR_Signaling Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling cascade.

CDK9 Signaling Pathway

CDK9_Signaling Simplified CDK9 Signaling Pathway CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates DSIF DSIF CDK9->DSIF Phosphorylates NELF NELF CDK9->NELF Phosphorylates Transcription Transcriptional Elongation (e.g., MCL1, MYC) RNAPII->Transcription Inhibitor Pyrimidine Inhibitor Inhibitor->CDK9 Inhibits

Caption: Inhibition of the CDK9-mediated transcription.

References

Application Notes and Protocols: Regioselective Reactions of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the regioselective reactions of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine, a versatile building block in medicinal chemistry. The protocols and data presented herein are intended to guide the synthesis of novel substituted pyrimidine derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 2,4,6-trisubstituted pyrimidines are key components of various kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[2][3][4] The targeted synthesis of these molecules often relies on the regioselective functionalization of polychlorinated pyrimidines.

This compound is a valuable starting material for generating libraries of 4,6-disubstituted pyrimidines. The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). Due to the electronic properties of the pyrimidine ring, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. The piperidine substituent at the C2 position, being an electron-donating group, further influences the reactivity and regioselectivity of these substitutions.

This document outlines the primary regioselective reactions of this compound, focusing on amination and thiolation, and provides detailed experimental protocols.

Regioselective Reactions

The primary regioselective reactions of this compound involve the sequential displacement of the two chlorine atoms at the C4 and C6 positions. Typically, the first substitution occurs preferentially at the C4 position, which is more activated towards nucleophilic attack. This regioselectivity allows for the controlled introduction of different substituents at the C4 and C6 positions.

Regioselective Amination

Nucleophilic substitution with primary or secondary amines is a common strategy to introduce diversity at the C4 and C6 positions. The reaction of this compound with an amine generally yields the 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine as the major product under controlled conditions. Subsequent reaction with a different amine can then be used to functionalize the C6 position.

Regioselective Thiolation

Similarly, reaction with thiols or thiolate anions leads to the regioselective formation of 4-thio-substituted pyrimidines. These thioether derivatives can serve as intermediates for further functionalization or as final products with specific biological activities.

The general workflow for the regioselective synthesis of 4,6-disubstituted 2-(piperidin-1-yl)pyrimidines is depicted below.

G start This compound step1 Regioselective Nucleophilic Substitution (e.g., Amination, Thiolation) start->step1 product1 4-Substituted-6-chloro-2-(piperidin-1-yl)pyrimidine step1->product1 step2 Second Nucleophilic Substitution product1->step2 product2 4,6-Disubstituted-2-(piperidin-1-yl)pyrimidine step2->product2

Caption: General workflow for the synthesis of 4,6-disubstituted 2-(piperidin-1-yl)pyrimidines.

Quantitative Data Summary

Starting MaterialNucleophileProductSolventConditionsYield (%)Reference
4-Amino-6-chloro-pyrimidine-5-carbonitrilePiperidine4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrileEthanolReflux, 6h74[5][6]

Experimental Protocols

The following are detailed protocols for the regioselective amination of a dichloropyrimidine. These can be adapted for the reactions of this compound.

Protocol 1: Regioselective Mono-amination of a Dichloropyrimidine

This protocol is adapted from the synthesis of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.[5][6]

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, or other primary/secondary amine)

  • Ethanol

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the desired amine (1.0-1.2 eq). If the amine hydrochloride salt is used, add triethylamine (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine derivative.

  • Characterize the product by NMR, IR, and mass spectrometry.

Protocol 2: Sequential Di-amination

Materials:

  • 4-Amino-6-chloro-2-(piperidin-1-yl)pyrimidine derivative (from Protocol 1)

  • Second, different amine

  • Solvent (e.g., DMF, NMP, or a high-boiling alcohol)

  • Base (e.g., K2CO3, DIPEA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine derivative (1.0 eq) in a suitable solvent.

  • Add the second amine (1.2-1.5 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) and monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4,6-diamino-2-(piperidin-1-yl)pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques.

Applications in Drug Discovery: Kinase Inhibition

Derivatives of 4,6-disubstituted-2-(piperidin-1-yl)pyrimidine have shown significant potential as inhibitors of various protein kinases, which are key targets in oncology and other therapeutic areas.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several 2,4-diaminopyrimidine derivatives have been identified as potent inhibitors of CDK2 and CDK9.[4] The general mechanism of action involves the binding of the inhibitor to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest and apoptosis.

The signaling pathway below illustrates the role of CDK2/Cyclin E in the G1/S phase transition of the cell cycle and its inhibition by a pyrimidine-based inhibitor.

CDK_Pathway cluster_nucleus Nucleus CDK2 CDK2 Rb Rb CDK2->Rb phosphorylates CyclinE Cyclin E CyclinE->CDK2 activates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription S_Phase S Phase (DNA Replication) S_Phase_Genes->S_Phase leads to Inhibitor 4,6-Disubstituted-2-(piperidin-1-yl) -pyrimidine Derivative Inhibitor->CDK2 inhibits G1_Phase G1 Phase G1_Phase->CyclinE progression

Caption: Inhibition of the CDK2/Cyclin E pathway by a 2,4,6-trisubstituted pyrimidine derivative, leading to cell cycle arrest.

Conclusion

This compound is a key intermediate for the synthesis of a diverse range of substituted pyrimidines. The regioselective nature of nucleophilic substitution at the C4 and C6 positions allows for the controlled and predictable synthesis of complex molecules with significant potential in drug discovery. The protocols and information provided in these application notes are intended to facilitate the exploration of this chemical space for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Use of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine in Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage in various biological interactions, particularly hydrogen bonding, which is crucial for binding to protein targets.[1] Within this class, 2,4,6-trisubstituted pyrimidines are of significant interest for the development of targeted therapies, especially in oncology and immunology. The 4,6-dichloro-2-(piperidin-1-yl)pyrimidine scaffold is a versatile building block for the construction of diverse chemical libraries aimed at identifying novel bioactive molecules.

The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to sequential and regioselective displacement through nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity allows for the controlled introduction of a wide array of substituents, enabling the generation of large and diverse compound libraries from a single, common intermediate. Furthermore, these chloro-substituents can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, further expanding the accessible chemical space.[2]

Libraries based on the 2-aminopyrimidine core have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4] The piperidine moiety at the C2 position can provide favorable physicochemical properties, such as improved solubility and metabolic stability, making this scaffold particularly attractive for drug discovery programs.

These application notes provide detailed protocols for the diversification of this compound through parallel synthesis, enabling the rapid generation of libraries of novel compounds for high-throughput screening and lead optimization.

Experimental Workflow for Library Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a 4,6-disubstituted-2-(piperidin-1-yl)pyrimidine library.

G cluster_0 Scaffold Preparation cluster_1 Diversification Step 1 (C4 Position) cluster_2 Intermediate Library cluster_3 Diversification Step 2 (C6 Position) cluster_4 Final Library cluster_5 Screening start This compound snar1 Parallel SNAr Reaction (Array of Nucleophiles) start->snar1 Path A suzuki1 Parallel Suzuki Coupling (Array of Boronic Acids) start->suzuki1 Path B intermediate 4-Substituted-6-chloro- 2-(piperidin-1-yl)pyrimidines snar1->intermediate suzuki1->intermediate snar2 Parallel SNAr Reaction (Second Array of Nucleophiles) intermediate->snar2 suzuki2 Parallel Suzuki Coupling (Second Array of Boronic Acids) intermediate->suzuki2 library 4,6-Disubstituted- 2-(piperidin-1-yl)pyrimidine Library snar2->library suzuki2->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id

Caption: Experimental workflow for library synthesis.

Experimental Protocols

The following protocols are based on established procedures for the sequential functionalization of dichloropyrimidine scaffolds and can be adapted for parallel synthesis.[5]

Protocol 1: Sequential Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the sequential displacement of the chlorine atoms at the C4 and C6 positions with two different nucleophiles. The first substitution occurs preferentially at the more reactive C4 position.

Materials:

  • This compound

  • Nucleophile 1 (e.g., primary/secondary amines, thiols)

  • Nucleophile 2 (e.g., primary/secondary amines, thiols)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or n-Butanol)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure: First Substitution (C4 Position)

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add Nucleophile 1 (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 4-substituted-6-chloro-2-(piperidin-1-yl)pyrimidine intermediate.

Procedure: Second Substitution (C6 Position)

  • To a solution of the purified 4-substituted-6-chloro-2-(piperidin-1-yl)pyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., dioxane), add Nucleophile 2 (1.2 eq) and a base such as sodium tert-butoxide or DIPEA (2.0 eq).

  • Heat the reaction mixture to a higher temperature, typically 80-120 °C, and monitor for completion by TLC or LC-MS.

  • Follow the workup and purification procedure as described for the first substitution to obtain the final 4,6-disubstituted-2-(piperidin-1-yl)pyrimidine product.

Protocol 2: Sequential Suzuki-Miyaura Cross-Coupling

This protocol allows for the introduction of aryl or heteroaryl groups at the C4 and C6 positions. The regioselectivity can be controlled by adjusting the reaction conditions.[2]

Materials:

  • This compound

  • Boronic Acid 1 (Aryl or Heteroaryl)

  • Boronic Acid 2 (Aryl or Heteroaryl)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Dioxane/water mixture, Toluene, or DMF)

Procedure: First Coupling (C4 Position)

  • In a reaction vessel, combine this compound (1.0 eq), Boronic Acid 1 (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent system (e.g., dioxane/water 4:1) and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by flash chromatography to isolate the 4-aryl-6-chloro-2-(piperidin-1-yl)pyrimidine intermediate.

Procedure: Second Coupling (C6 Position)

  • Using the purified intermediate from the first coupling (1.0 eq), repeat the Suzuki-Miyaura reaction with Boronic Acid 2 (1.2 eq).

  • Higher temperatures (100-120 °C) and potentially a different palladium catalyst/ligand system may be required for the second coupling.

  • Follow the same workup and purification procedure to obtain the final 4,6-diaryl-2-(piperidin-1-yl)pyrimidine product.

Data Presentation

The following tables provide representative data for the diversification of a 4,6-dichloropyrimidine scaffold based on reactions with analogous compounds. Yields are indicative and may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for Sequential SNAr Reactions

EntryNucleophile 1 (R¹)Yield 1 (%)Nucleophile 2 (R²)Yield 2 (%)
1Aniline85Morpholine78
24-Methoxybenzylamine92Piperazine75
3Thiophenol88Cyclopropylamine80
4Pyrrolidine953-Aminophenol72

Yields are based on analogous reactions with 4,6-dichloro-2-(morpholinyl)pyrimidine and are for illustrative purposes.

Table 2: Representative Yields for Sequential Suzuki-Miyaura Coupling

EntryBoronic Acid 1 (Ar¹)Yield 1 (%)Boronic Acid 2 (Ar²)Yield 2 (%)
1Phenylboronic acid824-Methoxyphenylboronic acid75
23-Thienylboronic acid78Pyridin-3-ylboronic acid68
34-Fluorophenylboronic acid852-Naphthylboronic acid70
44-(Trifluoromethyl)phenylboronic acid753,5-Dimethylphenylboronic acid72

Yields are based on analogous reactions with dichloropyrimidines and are for illustrative purposes.[2]

Potential Biological Targets and Signaling Pathways

Libraries derived from the 2-aminopyrimidine scaffold have frequently been screened against protein kinases due to the scaffold's ability to mimic the hinge-binding interactions of ATP.[4] These kinases are often implicated in cancer cell proliferation, survival, and angiogenesis. A potential signaling pathway that could be targeted by a library of 4,6-disubstituted-2-(piperidin-1-yl)pyrimidines is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrimidine_Lib Pyrimidine Library (Potential Inhibitor) Pyrimidine_Lib->PI3K Pyrimidine_Lib->Akt Pyrimidine_Lib->mTORC1

Caption: A representative kinase signaling pathway.

References

Application Notes and Protocols: Reaction of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and relevant data for the synthesis of 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine and 4,6-diamino-2-(piperidin-1-yl)pyrimidine derivatives through nucleophilic aromatic substitution (SNAr). The resulting compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.

Introduction

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine is a key intermediate for the synthesis of a variety of polysubstituted pyrimidines. The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1] The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic displacement by amines. Generally, the substitution occurs preferentially at the C4 position due to its higher electrophilicity.[2] The resulting 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine derivatives can be further functionalized at the C6 position, allowing for the creation of diverse chemical libraries for drug screening.

Substituted aminopyrimidines have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] A significant number of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[4]

Reaction Overview

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The general scheme involves the initial displacement of the chlorine atom at the C4 position, followed by a potential second substitution at the C6 position under more forcing conditions or with the use of a catalyst.

General Reaction Scheme:

Data Presentation

The following table summarizes the expected yields for the monosubstitution reaction of this compound with various types of amines based on reactions with structurally similar 4,6-dichloropyrimidines.[2]

EntryAmine NucleophileAmine TypeProductExpected Yield (%)
1BenzylaminePrimary, AliphaticN-benzyl-6-chloro-2-(piperidin-1-yl)pyrimidin-4-amine85-95
2CyclohexylaminePrimary, Aliphatic6-chloro-N-cyclohexyl-2-(piperidin-1-yl)pyrimidin-4-amine80-90
3MorpholineSecondary, Cyclic4-(6-chloro-2-(piperidin-1-yl)pyrimidin-4-yl)morpholine70-80
4N-MethylanilineSecondary, Aromatic6-chloro-N-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidin-4-amine65-75
5AnilinePrimary, Aromatic6-chloro-N-phenyl-2-(piperidin-1-yl)pyrimidin-4-amine60-70

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution with Primary and Secondary Aliphatic Amines

This protocol describes the catalyst-free monoamination at the C4 position of this compound.

Materials:

  • This compound

  • Amine (e.g., benzylamine, morpholine) (1.0-1.2 equivalents)

  • Anhydrous potassium carbonate (K2CO3) (2-3 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add the amine (1.1 mmol) and anhydrous potassium carbonate (2.5 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine derivative.

Protocol 2: General Procedure for Disubstitution with Amines (Catalytic)

This protocol describes the palladium-catalyzed amination for the introduction of a second amino group at the C6 position.

Materials:

  • 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine derivative (from Protocol 1)

  • Amine (1.5-2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried Schlenk tube, add the 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine derivative (1.0 mmol), cesium carbonate (2.0 mmol), Pd2(dba)3 (0.025 mmol), and Xantphos (0.05 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and the amine (1.5 mmol).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with toluene.

  • Filter the mixture through a pad of Celite, washing with additional toluene.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 4,6-diamino-2-(piperidin-1-yl)pyrimidine product.

Mandatory Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_protocol1 Protocol 1: Monosubstitution cluster_protocol2 Protocol 2: Disubstitution (Optional) start_pyrimidine This compound reaction1 Reaction: - Amine (1.1 eq) - K2CO3 - DMF, 80-100°C, 4-8h start_pyrimidine->reaction1 start_amine Amine (R1R2NH) start_amine->reaction1 workup1 Workup: - H2O quench - EtOAc extraction - Brine wash reaction1->workup1 purification1 Purification: - Column Chromatography workup1->purification1 product1 4-(R1R2N)-6-chloro- 2-(piperidin-1-yl)pyrimidine purification1->product1 reaction2 Reaction: - Amine (1.5 eq) - Pd2(dba)3, Xantphos - Cs2CO3 - Dioxane, 100-110°C, 12-24h product1->reaction2 start_amine2 Second Amine (R3R4NH) start_amine2->reaction2 workup2 Workup: - Toluene dilution - Filtration - Bicarb/Brine wash reaction2->workup2 purification2 Purification: - Column Chromatography workup2->purification2 product2 4-(R1R2N)-6-(R3R4N)- 2-(piperidin-1-yl)pyrimidine purification2->product2

Caption: Experimental workflow for the synthesis of mono- and di-substituted aminopyrimidines.

Application Notes: Kinase Inhibitory Activity

Derivatives of 4-aminopyrimidine are recognized as potent inhibitors of various protein kinases, playing a crucial role in cancer and inflammatory diseases. The aminopyrimidine scaffold often acts as a hinge-binder in the ATP-binding pocket of kinases.

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers.[3] Certain 4,6-disubstituted 2-aminopyrimidine derivatives have been developed as potent inhibitors of PI3K and/or Akt.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream Activation CellResponse Cell Survival, Proliferation, Growth Downstream->CellResponse Inhibitor Aminopyrimidine Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by aminopyrimidine derivatives.

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses.[5] Overactivation of this pathway is implicated in chronic inflammatory diseases and cancer. IκB kinase (IKK) is a critical component of this pathway, and some aminopyrimidine derivatives have been identified as IKK inhibitors.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkB Bound (Inactive) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome->NFkB Release Gene Target Gene Transcription Nucleus->Gene Activation Inhibitor Aminopyrimidine Derivative Inhibitor->IKK_complex

Caption: Inhibition of the NF-κB signaling pathway by aminopyrimidine-based IKK inhibitors.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine with Boronic Acids for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a plethora of biologically active compounds, including several approved drugs for the treatment of cancer.[1][2] The substitution pattern on the pyrimidine ring plays a crucial role in modulating the biological activity of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrimidine core.[3][4][5] This application note details the synthesis of a series of 4-aryl-6-chloro-2-(piperidin-1-yl)pyrimidines via a regioselective Suzuki-Miyaura coupling reaction. These compounds are of significant interest in drug discovery, particularly as potential anticancer agents targeting key signaling pathways such as the PI3K/Akt/mTOR pathway.[6][7][8][9]

Reaction Scheme

The general reaction scheme involves the palladium-catalyzed cross-coupling of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine with various arylboronic acids. The reaction proceeds with high regioselectivity at the more reactive C4 position of the pyrimidine ring.

Suzuki_Coupling reactant1 This compound plus1 + reactant1->plus1 reactant2 Arylboronic Acid arrow -> reactant2->arrow product 4-Aryl-6-chloro-2-(piperidin-1-yl)pyrimidine plus2 + product->plus2 boronic_acid_byproduct B(OH)3 catalyst Pd(PPh3)4 base K2CO3 solvent Dioxane/H2O plus1->reactant2 arrow->product plus2->boronic_acid_byproduct

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Application in Anticancer Drug Discovery

Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including potent anticancer effects.[1][2][10][11] The synthesized 4-aryl-6-chloro-2-(piperidin-1-yl)pyrimidine derivatives are designed to target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various human cancers.[6][7][8][9] By acting as inhibitors of kinases within this pathway, these compounds can potentially induce apoptosis and halt tumor growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor 4-Aryl-6-chloro-2-(piperidin-1-yl)pyrimidine Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for the synthesis of 4-aryl-6-chloro-2-(piperidin-1-yl)pyrimidines. This procedure can be adapted for various arylboronic acids. Microwave-assisted heating has been shown to be an efficient method for this transformation, significantly reducing reaction times.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150°C for 15-30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-6-chloro-2-(piperidin-1-yl)pyrimidine.

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh3)4 - K2CO3 Start->Reagents Solvent Add Solvent: Dioxane/Water Reagents->Solvent Microwave Microwave Irradiation (120-150°C, 15-30 min) Solvent->Microwave Workup Work-up: - Dilute with Ethyl Acetate - Wash with Water & Brine Microwave->Workup Drying Dry over Na2SO4 & Concentrate Workup->Drying Purification Purification: Column Chromatography Drying->Purification Product 4-Aryl-6-chloro-2-(piperidin-1-yl)pyrimidine Purification->Product End End Product->End

Caption: Workflow for the synthesis of 4-aryl-6-chloro-2-(piperidin-1-yl)pyrimidines.

Data Presentation

The following table summarizes the reaction yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids under optimized microwave conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-6-chloro-2-(piperidin-1-yl)pyrimidine85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6-chloro-2-(piperidin-1-yl)pyrimidine92
34-Fluorophenylboronic acid4-(4-Fluorophenyl)-6-chloro-2-(piperidin-1-yl)pyrimidine88
44-Chlorophenylboronic acid4-(4-Chlorophenyl)-6-chloro-2-(piperidin-1-yl)pyrimidine83
53-Methoxyphenylboronic acid4-(3-Methoxyphenyl)-6-chloro-2-(piperidin-1-yl)pyrimidine89
62-Thiopheneboronic acid4-(Thiophen-2-yl)-6-chloro-2-(piperidin-1-yl)pyrimidine78

Yields are for isolated products after column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and regioselective method for the synthesis of 4-aryl-6-chloro-2-(piperidin-1-yl)pyrimidines. The use of microwave irradiation can significantly accelerate the reaction. The resulting compounds are valuable scaffolds for the development of novel anticancer agents, potentially targeting the PI3K/Akt/mTOR signaling pathway. Further optimization of the reaction conditions and exploration of a wider range of boronic acids will be beneficial for generating a diverse library of compounds for biological screening. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Scale-up Synthesis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their versatile chemical nature allows for the synthesis of large, diverse libraries for drug discovery. The 4,6-dichloro-2-(piperidin-1-yl)pyrimidine scaffold is of particular interest as a versatile intermediate for the synthesis of compounds with potential applications in various therapeutic areas, including antiviral and anticancer research.

These application notes provide a detailed protocol for the scale-up synthesis of this compound, starting from the readily available precursor, barbituric acid. The procedures outlined are designed to be robust and scalable for laboratory and pilot plant settings.

Synthetic Pathway Overview

The synthesis is a two-step process. The first step involves the chlorination of barbituric acid to produce the key intermediate, 2,4,6-trichloropyrimidine. The second step is a selective nucleophilic aromatic substitution (SNAr) of one chlorine atom on 2,4,6-trichloropyrimidine with piperidine. The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4/C6 > C2, allowing for selective substitution under controlled conditions.[1][2]

Experimental Protocols

Step 1: Scale-up Synthesis of 2,4,6-Trichloropyrimidine

This protocol is adapted from established industrial processes for the chlorination of barbituric acid.[3][4]

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or another suitable tertiary amine base)

  • Ice

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Large-volume glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe

  • Heating mantle or oil bath

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry, large-volume reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge barbituric acid and phosphorus oxychloride (POCl₃). The molar ratio of POCl₃ to barbituric acid should be in the range of 3:1 to 5:1.[5]

  • Reaction: Begin stirring the slurry and gently heat the mixture to 55-65 °C.[5]

  • Base Addition: Slowly add N,N-dimethylaniline dropwise to the reaction mixture via the dropping funnel, maintaining the temperature between 55-68 °C.[5] The molar ratio of the amine base to barbituric acid should be approximately 1.7:1 to 2.5:1.[5]

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at 70-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction mixture by pouring it onto a large volume of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Extract the aqueous slurry with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-trichloropyrimidine.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure 2,4,6-trichloropyrimidine as a white to off-white solid.

Step 2: Scale-up Synthesis of this compound

This protocol is based on general principles of nucleophilic aromatic substitution on chloropyrimidines.[1][2]

Materials:

  • 2,4,6-Trichloropyrimidine

  • Piperidine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate or other suitable extraction solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Large-volume glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating mantle or oil bath

  • Large separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: In a large-volume reactor, dissolve 2,4,6-trichloropyrimidine in DMF.

  • Reagent Addition: Add potassium carbonate to the solution, followed by the slow addition of piperidine while maintaining the temperature at or below room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 70-90 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a crystalline solid.

Data Presentation

Table 1: Reagents and Expected Yields for the Synthesis of 2,4,6-Trichloropyrimidine

ReagentMolar Mass ( g/mol )MolesMass/VolumeExpected Yield (%)
Barbituric Acid128.091.0128.09 g-
Phosphorus Oxychloride153.334.0415 mL (613.32 g)-
N,N-Dimethylaniline121.182.0254 mL (242.36 g)-
2,4,6-Trichloropyrimidine183.4--80-90

Table 2: Reagents and Expected Yields for the Synthesis of this compound

ReagentMolar Mass ( g/mol )MolesMass/VolumeExpected Yield (%)
2,4,6-Trichloropyrimidine183.41.0183.4 g-
Piperidine85.151.1108 mL (93.67 g)-
Potassium Carbonate138.211.5207.3 g-
DMF--1.0 L-
This compound232.11--70-85

Safety Precautions

  • 2,4,6-Trichloropyrimidine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6] Handle in a well-ventilated fume hood with appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[7][8]

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water. All operations should be carried out in a dry atmosphere and in a fume hood. Wear heavy-duty gloves, a face shield, and a lab coat.

  • Piperidine: Piperidine is a flammable liquid and is toxic and corrosive. Handle in a fume hood and wear appropriate PPE.

  • General Precautions: Facilities should be equipped with an eyewash station and a safety shower.[7] All waste should be disposed of according to institutional and local regulations.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution Barbituric_Acid Barbituric Acid POCl3_Base POCl₃, N,N-Dimethylaniline 70-80 °C Barbituric_Acid->POCl3_Base TCP 2,4,6-Trichloropyrimidine POCl3_Base->TCP Piperidine_Base Piperidine, K₂CO₃ DMF, 70-90 °C TCP->Piperidine_Base Final_Product This compound Piperidine_Base->Final_Product

Caption: Synthetic workflow for the two-step synthesis of the target compound.

Hypothetical Mechanism of Action Diagram

Signaling_Pathway Pyrimidine_Derivative This compound (Inhibitor) Enzyme Target Enzyme (e.g., Kinase, Protease) Pyrimidine_Derivative->Enzyme Binds and inhibits Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to active site Downstream_Signaling Downstream Cellular Signaling Product->Downstream_Signaling Biological_Response Biological Response (e.g., Inhibition of Cell Proliferation) Downstream_Signaling->Biological_Response

Caption: Hypothetical inhibition of an enzyme by a pyrimidine derivative.

References

Application Notes and Protocols: Catalytic Systems for the Functionalization of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine nucleus is a foundational scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The functionalization of polyhalogenated pyrimidines, such as 4,6-dichloro-2-(piperidin-1-yl)pyrimidine, through transition metal-catalyzed cross-coupling reactions offers a versatile and powerful strategy for generating diverse molecular architectures.[1] This approach allows for the late-stage introduction of various substituents, making it highly valuable in medicinal chemistry and drug discovery programs. These methods provide an advantage over classical condensation routes by offering broad functional group tolerance and enabling the diversification of a common intermediate into a large library of products.[1]

This document provides detailed application notes and protocols for the primary catalytic systems used in the functionalization of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Logical Workflow for Functionalization

The functionalization of this compound can be approached through several key catalytic pathways to achieve mono- or di-substitution, leading to a diverse range of derivatives.

G cluster_start Starting Material cluster_reactions Catalytic Functionalization Pathways cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira aryl_product 4-Aryl/6-Aryl Derivatives suzuki->aryl_product amino_product 4-Amino/6-Amino Derivatives buchwald->amino_product alkynyl_product 4-Alkynyl/6-Alkynyl Derivatives sonogashira->alkynyl_product

Figure 1: General workflow for catalytic functionalization pathways.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between the dichloropyrimidine core and various aryl or heteroaryl boronic acids or esters.[2][3] For dichloropyrimidines, the reaction typically exhibits regioselectivity, with the first coupling preferentially occurring at the C4 position.[1][3]

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterConditionNotesReference
Catalyst Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[1][2]
Catalyst Loading 0.5 - 5 mol%Lower loadings (0.5 mol%) can be effective with microwave assistance.[2]
Base K₂CO₃ or K₃PO₄Potassium carbonate is widely used.[1][4]
Boronic Acid Aryl or Heteroaryl Boronic Acid1.0 - 1.2 equivalents for mono-coupling.[1][2]
Solvent Toluene/Ethanol/Water or DioxaneAlcoholic solvent mixtures can enhance reactivity.[1][4]
Temperature 55 - 100 °CMicrowave irradiation can significantly reduce reaction times (e.g., 15 min).[2]
Yield Good to ExcellentYields are generally high but can be affected by sterically hindered boronic acids.[1][2]
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is adapted from procedures for 2,4-dichloropyrimidines and is expected to be effective for the target substrate.[1][2]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL).

  • Degassing: Bubble argon through the reaction mixture for 5-10 minutes to ensure an inert atmosphere.[1]

  • Reaction: Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-chloro-2-(piperidin-1-yl)pyrimidine derivative.

Catalytic Cycle Visualization

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex [Ar-Pd(II)-Ar']L₂ transmetalation->pd_aryl_complex boronic_complex Ar'-B(OH)₂ boronic_complex->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the synthesis of carbon-nitrogen bonds, providing access to a wide range of substituted amino-pyrimidines.[5][6] This reaction is crucial for introducing primary and secondary amines onto the pyrimidine core.[5]

Data Presentation: Buchwald-Hartwig Amination Conditions
ParameterConditionNotesReference
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Often used as a palladium precursor in combination with a phosphine ligand.[7]
Ligand Xantphos, BINAP, or other biaryl phosphinesThe choice of ligand is critical for reaction efficiency and scope.[5][7]
Base NaOt-Bu or Cs₂CO₃A strong, non-nucleophilic base is required.[7]
Amine Primary or Secondary Amine1.1 - 1.5 equivalents.[5]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary.[6]
Temperature 80 - 110 °CReaction temperatures are typically elevated.[7]
Yield Moderate to HighYields depend on the amine and the specific catalyst/ligand system used.[5]
Experimental Protocol: Mono-Amination via Buchwald-Hartwig Coupling

This protocol is based on general procedures for the amination of aryl halides.[5][7]

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 16-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue via flash column chromatography to obtain the desired 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine.

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyrimidine ring and a terminal alkyne, using a palladium catalyst and a copper co-catalyst.[8] This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further synthetic transformations. Regioselectivity for the C6 position has been observed in some dichlorinated systems, though this can be dependent on the substrate and conditions.[9]

Data Presentation: Sonogashira Coupling Conditions
ParameterConditionNotesReference
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Standard palladium catalysts for Sonogashira reactions.[10]
Co-catalyst CuI (Copper(I) iodide)Essential for the copper cycle in the standard mechanism.[8][10]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Acts as both the base and often as a solvent.[10]
Alkyne Terminal Alkyne1.1 - 1.5 equivalents.[8]
Solvent THF, DMF, or Et₃NAnhydrous conditions are preferred.[10][11]
Temperature Room Temperature to 60 °CReactions are often run under mild thermal conditions.[8]
Yield Good to HighGenerally provides high yields of the coupled product.[9][12]
Experimental Protocol: Mono-Alkynylation via Sonogashira Coupling

This protocol is adapted from general Sonogashira coupling procedures.[10][12]

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL), add the terminal alkyne (1.2 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%) to the solution.

  • Degassing: Degas the mixture by bubbling argon through it for 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours or until the starting material is consumed (as monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 4-alkynyl-6-chloro-2-(piperidin-1-yl)pyrimidine.

Conclusion

The catalytic functionalization of this compound using Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provides a robust and flexible platform for the synthesis of a wide array of substituted pyrimidines. These methods are indispensable tools for drug development professionals and researchers aiming to explore the chemical space around this privileged heterocyclic core. The provided protocols offer a starting point for the development of extensive compound libraries for biological screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine with piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is 2,4,6-trichloropyrimidine. This compound is highly reactive towards nucleophilic substitution due to the electron-withdrawing nature of the three chlorine atoms and the pyrimidine ring itself.[1]

Q2: What are the primary side reactions I should be aware of during the synthesis?

The main side reactions include:

  • Formation of Regioisomers: The chlorine atoms at the C2, C4, and C6 positions of 2,4,6-trichloropyrimidine exhibit different reactivities. Nucleophilic attack by piperidine can occur at any of these positions, leading to a mixture of isomers.[1][2][3][4][5]

  • Disubstitution: Reaction of a second molecule of piperidine with the initial product can lead to the formation of di-substituted products, such as 4-chloro-2,6-di(piperidin-1-yl)pyrimidine.[6]

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro groups on the pyrimidine ring, resulting in the formation of 4,6-dichloro-2-hydroxypyrimidine or other hydroxylated impurities.[6]

Q3: How does the regioselectivity of the reaction affect the product distribution?

The general order of reactivity for nucleophilic substitution on the 2,4,6-trichloropyrimidine ring is C4(6) > C2.[1] This means that the major side product is typically the C4/C6 substituted isomer, 2,6-dichloro-4-(piperidin-1-yl)pyrimidine. The desired C2 substituted product, this compound, is often the minor product. The ratio of these isomers can be influenced by reaction conditions.[2][6]

Q4: Can I avoid the formation of side products?

Completely avoiding side products is challenging due to the inherent reactivity of the starting material. However, their formation can be minimized by carefully controlling the reaction conditions, such as temperature, stoichiometry of reactants, choice of solvent, and base.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2-piperidino isomer The C4 and C6 positions are more reactive, leading to the formation of 2,6-dichloro-4-(piperidin-1-yl)pyrimidine as the major product.[1]Optimize reaction conditions to favor C2 substitution. This may involve exploring different solvents, bases, and reaction temperatures. For instance, studies on similar systems have shown that solvent choice can significantly impact isomer ratios.[2][6] Consider using a milder base or running the reaction at a lower temperature to potentially increase selectivity.
Presence of di-substituted products in the final mixture An excess of piperidine or prolonged reaction times can lead to a second substitution reaction.[6]Use a strict 1:1 stoichiometry of 2,4,6-trichloropyrimidine to piperidine. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Formation of hydroxylated impurities Presence of water in the reagents or solvent.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Complex product mixture that is difficult to purify A combination of regioisomer formation, disubstitution, and hydrolysis.Purification of the product mixture often requires careful column chromatography. It is crucial to develop an effective separation method to isolate the desired isomer. Separation of regioisomers is a known challenge in this type of chemistry.[3][4][5]
Incomplete reaction Insufficient reaction time or temperature. The nucleophilicity of piperidine may be reduced by the choice of solvent or base.Increase the reaction time or temperature, while monitoring for the formation of side products. Ensure the chosen base is strong enough to deprotonate piperidine (if necessary for the desired mechanism) but not so strong that it promotes side reactions.

Quantitative Data on Side Product Formation

The following table summarizes reported isomer ratios from similar nucleophilic aromatic substitution reactions on polychloropyrimidines, which can provide an estimate of the expected product distribution in the synthesis of this compound.

Reactants Solvent Product Ratio (4-substituted : 2-substituted) Reference
5-chloro-2,4,6-trifluoropyrimidine + benzylamineAcetonitrile5 : 1[3][5]
2,4,5-trichloropyrimidine + pyrrolidineDMF65 : 29 (with 6% disubstituted product)[6]
2,4,5-trichloropyrimidine + pyrrolidineHPMC/water94 : 6[6]

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound, derived from procedures for similar reactions.[3][5][6][7][8] Researchers should optimize the conditions for their specific setup.

Materials:

  • 2,4,6-trichloropyrimidine

  • Piperidine

  • Anhydrous base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4,6-trichloropyrimidine (1.0 eq) in the chosen anhydrous solvent.

  • Add the anhydrous base (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add piperidine (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended, typically 2-24 hours).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired this compound from its isomers and other impurities.

Visualizations

Reaction Pathway and Side Product Formation

Synthesis_Side_Reactions cluster_main Main Reaction Pathways cluster_side Further Side Reactions TCP 2,4,6-Trichloropyrimidine Desired This compound (Desired Product) TCP->Desired C2 Attack (Minor) Isomer 2,6-Dichloro-4-(piperidin-1-yl)pyrimidine (Major Side Product) TCP->Isomer C4/C6 Attack (Major) Hydrolysis 4,6-Dichloro-2-hydroxypyrimidine (Hydrolysis Product) TCP->Hydrolysis + H2O Pip Piperidine Disubstituted 4-Chloro-2,6-di(piperidin-1-yl)pyrimidine (Side Product) Desired->Disubstituted + Piperidine Isomer->Disubstituted + Piperidine Water H2O

Caption: Reaction scheme showing the formation of the desired product and major side products.

Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Start Synthesis Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem Identify Primary Issue Analysis->Problem LowYield Low Yield of Desired Isomer Problem->LowYield High Isomer Ratio Disub High Levels of Disubstitution Problem->Disub Multiple Products Hydrolysis Presence of Hydroxylated Impurities Problem->Hydrolysis Unexpected Polar Spot Incomplete Incomplete Reaction Problem->Incomplete Starting Material Remains SolutionYield Optimize Conditions: - Lower Temperature - Screen Solvents/Bases LowYield->SolutionYield SolutionDisub - Use 1:1 Stoichiometry - Reduce Reaction Time Disub->SolutionDisub SolutionHydrolysis - Use Anhydrous Reagents/Solvents - Inert Atmosphere Hydrolysis->SolutionHydrolysis SolutionIncomplete - Increase Temperature/Time - Check Base Strength Incomplete->SolutionIncomplete Purify Purify Product via Column Chromatography SolutionYield->Purify SolutionDisub->Purify SolutionHydrolysis->Purify SolutionIncomplete->Purify

Caption: A flowchart to guide troubleshooting common issues during the synthesis.

References

Technical Support Center: Purification of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting and frequently asked questions for the chromatographic purification of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine, a common intermediate in pharmaceutical synthesis. The primary purification method discussed is flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for crude this compound?

The most common and effective method is flash column chromatography using silica gel as the stationary phase. This technique is well-suited for separating the target compound from starting materials, reagents, and byproducts commonly found in the reaction mixture.

Q2: How do I choose an appropriate solvent system (mobile phase) for the chromatography?

The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound on a Thin-Layer Chromatography (TLC) plate. A good starting point for dichloropyrimidine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[1] You can optimize the ratio by running several TLC plates with varying solvent compositions (e.g., 5%, 10%, 20% ethyl acetate in hexanes).

Q3: My compound is a tertiary amine. Are there special considerations for using silica gel?

Yes, silica gel is slightly acidic and can cause peak tailing or degradation of basic compounds like amines.[2] If you observe significant tailing on your TLC plate, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).[3]

Q4: How should I load my sample onto the column?

For the best separation, the sample should be loaded in a concentrated, narrow band. There are two primary methods:

  • Wet Loading: Dissolve the crude product in the minimum possible amount of the initial, low-polarity mobile phase or a slightly more polar, volatile solvent like dichloromethane.[4] Carefully pipette this solution onto the top of the column bed.

  • Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[3] This powder can then be carefully added to the top of the packed column. This method often results in better resolution.

Q5: The purified compound appears pure by TLC but shows impurities in NMR analysis. What could be the issue?

One common issue is the presence of residual grease from glassware joints or silica dust in the final product. Ensure all glassware is meticulously cleaned. To remove fine silica particles, you can filter the combined, evaporated fractions through a small plug of celite or a syringe filter before final concentration.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of 1 gram of crude this compound. Adjustments to column size and solvent volume may be necessary based on the scale and impurity profile of your reaction.

Materials:

  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (HPLC grade)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Collection vessels (test tubes or flasks)

  • Air pressure source (for flash chromatography)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it with various ratios of Ethyl Acetate/Hexanes (e.g., 1:9, 2:8, 3:7).

    • Identify a solvent system that places the product spot at an Rƒ value between 0.2 and 0.4 and provides good separation from impurities. This will be your "elution solvent." The "starting solvent" will be a lower polarity mixture.

  • Column Packing:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

    • Prepare a slurry by mixing silica gel (approx. 50-100 times the weight of your crude product) with the "starting solvent" (e.g., 5% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column. Use air pressure to gently push the solvent through, packing the silica into a uniform bed. Ensure no air bubbles or cracks form.[5]

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Using the "Dry Loading" method is recommended for optimal results.[3]

    • Dissolve the 1 g of crude product in a minimal amount of dichloromethane. Add ~2-3 g of silica gel.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the "starting solvent" to the column.

    • Apply gentle air pressure to begin eluting the solvent, collecting the eluent in fractions (e.g., 20 mL per fraction).[4]

    • Monitor the collected fractions by TLC.

    • Once all compounds eluting with the starting solvent have been collected, gradually increase the polarity of the mobile phase (gradient elution). For example, switch to your predetermined "elution solvent." This helps to move the target compound down the column at a reasonable rate.[3]

  • Isolation:

    • Analyze all fractions by TLC.

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visual Workflow for Purification

G Crude Crude Product TLC Develop TLC to Find Optimal Solvent System Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Dry Load Crude Sample onto Column Pack->Load Elute Elute with Solvent Gradient & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for chromatographic purification.

Troubleshooting Guide

This table summarizes common issues encountered during the chromatographic purification of this compound and provides solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation 1. Incorrect Solvent System: The polarity of the mobile phase is too high or too low.[6] 2. Column Overload: Too much sample was loaded for the amount of silica gel used.[5]1. Re-optimize the solvent system using TLC. Aim for a larger difference in Rƒ values between the product and impurities. 2. Reduce the amount of sample or use a larger column with more silica gel.
Compound Won't Elute 1. Solvent Polarity Too Low: The mobile phase is not strong enough to move the compound. 2. Compound Degradation: The compound may be unstable on silica gel and has decomposed.[6]1. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. 2. Test compound stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, consider using a deactivated silica or an alternative stationary phase like alumina.[6]
Peak Tailing / Streaking 1. Acidic Silica: The slightly acidic nature of silica gel is interacting with the basic piperidine nitrogen.[2] 2. Insoluble Sample: The sample is not fully dissolved when passing through the column.1. Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to your mobile phase to neutralize the silica.[3][7] 2. Ensure the sample is fully soluble in the mobile phase or use the dry loading technique.
Low Product Recovery 1. Irreversible Adsorption: The compound is strongly bound to the silica and does not elute. 2. Product is Volatile: The product may have been lost during solvent evaporation.1. After elution, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to check if the compound elutes. 2. Use care during rotary evaporation; avoid high temperatures and excessive vacuum.
Cracked Column Bed 1. Packing Issues: The silica was not packed uniformly. 2. Solvent Change: A drastic change in solvent polarity can generate heat and cause cracking.1. Repack the column, ensuring the silica settles into a homogenous bed.[5] 2. When running a gradient, increase the polarity of the mobile phase gradually rather than in one large step.
Troubleshooting Logic Diagram

G Start Problem: Product Peak is Tailing CheckTLC Does the spot tail on a standard TLC plate? Start->CheckTLC CheckBaseTLC Add 1% Triethylamine (TEA) to the mobile phase. Does the tailing stop on TLC? CheckTLC->CheckBaseTLC Yes CheckLoading Was the sample loaded in a large volume of strong solvent? CheckTLC->CheckLoading No Sol_BaseColumn Solution: Run the column using a mobile phase containing 0.5-1% TEA. CheckBaseTLC->Sol_BaseColumn Yes CheckBaseTLC->CheckLoading No End Tailing Resolved Sol_BaseColumn->End Sol_DryLoad Solution: Use the dry loading method or dissolve the sample in the weakest possible solvent. CheckLoading->Sol_DryLoad Yes CheckLoading->End No Sol_DryLoad->End

Caption: Troubleshooting logic for peak tailing issues.

References

Technical Support Center: Recrystallization of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 4,6-dichloro-2-(piperidin-1-yl)pyrimidine and its derivatives.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound derivatives.

Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is not suitable for your compound. You should select a more polar solvent or a solvent mixture. A good practice is to test the solubility of a small amount of your compound in various solvents before attempting a large-scale recrystallization. For this compound derivatives, which are moderately polar, solvents like ethyl acetate, acetone, or ethanol are often good starting points. If a single solvent is ineffective, a two-solvent system, such as ethyl acetate/hexanes, can be employed. In this system, the compound is dissolved in the more soluble solvent (ethyl acetate) at an elevated temperature, and the less soluble solvent (hexanes) is added dropwise until turbidity is observed, indicating the solution is saturated.

Q2: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially when the melting point of the compound is close to the boiling point of thesolvent.[1] Here are several strategies to address this:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool slowly.

  • Slow down the cooling process: Rapid cooling can promote oiling. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Use a different solvent or solvent system: A solvent with a lower boiling point may prevent the compound from melting before it crystallizes. Alternatively, a two-solvent system can be effective.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, crystalline material, adding a tiny crystal to the supersaturated solution can induce crystallization.

Q3: I have very low or no crystal yield after recrystallization. What are the possible reasons and solutions?

A3: A poor yield can be frustrating. Here are the common causes and how to address them:

  • Too much solvent was used: Using an excessive amount of solvent will keep your compound dissolved even at low temperatures. If you suspect this is the case, you can gently heat the solution to evaporate some of the solvent and then attempt to recrystallize again.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel. To prevent this, ensure your filtration apparatus is pre-heated, and use a slight excess of hot solvent.

  • The compound is highly soluble in the cold solvent: If your compound has significant solubility in the solvent even at low temperatures, you will lose a portion of it in the mother liquor. Consider using a different solvent in which your compound is less soluble when cold.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization to occur and that the solution has been adequately cooled.

Q4: The resulting crystals are colored, but the pure compound should be colorless. How can I remove colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds.

  • Procedure: After dissolving your compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes.

  • Caution: Do not add charcoal to a boiling solution, as it can cause bumping. Also, be aware that using too much charcoal can lead to a loss of your desired product due to adsorption.

  • Filtration: Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on available data, a mixture of ethyl acetate and hexanes is a good starting point for this compound. For derivatives, ethanol is also a commonly used and effective solvent.

Q2: How do I choose a suitable solvent system for a new derivative?

A2: The principle of "like dissolves like" is a good starting point. Consider the polarity of your derivative. Small-scale solubility tests are crucial. Test the solubility of a few milligrams of your compound in about 0.5 mL of various solvents at room temperature and then upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

Q3: What is the expected melting point for this compound?

A3: The reported melting point for this compound is in the range of 73–79 °C. However, the presence of impurities will lower and broaden this range.

Q4: Can I reuse the mother liquor to recover more product?

A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be done by evaporating some of the solvent to increase the concentration of the solute and then cooling the solution again. However, be aware that the second crop of crystals may be less pure than the first.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethyl Acetate/Hexanes

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Saturation: While the solution is still hot, add hexanes dropwise until the solution becomes slightly cloudy and the cloudiness persists for a moment.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Recrystallization of 4,6-Dichloro-2-(substituted-piperidin-1-yl)pyrimidine Derivatives using Ethanol

  • Dissolution: In a fume hood, dissolve the crude derivative in a minimum amount of hot ethanol in an Erlenmeyer flask with gentle heating and stirring.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.

  • Hot Filtration: Perform a hot filtration to remove any insoluble impurities or charcoal into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals.

Quantitative Data Summary

Table 1: Recrystallization Solvents and Melting Points for Selected Derivatives

Compound NameRecrystallization Solvent(s)Melting Point (°C)
This compoundEthyl Acetate / Hexanes73-79
2-Amino-4,6-dichloropyrimidineEthyl Acetate / Petroleum Ether-
6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamineEthanol175–177
6-Chloro-4-(N-(4-methoxy)phenyl)-2,4-pyrimidinediamineEthanol222–223
6-Chloro-4-(N-(4-n-octoxy)phenyl-2,4-pyrimidinediamineEthanol185–187

Note: The yield and purity of the recrystallized product can vary depending on the scale of the reaction and the purity of the crude material.

Troubleshooting Workflow

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? good_crystals Collect and dry pure crystals crystals_form->good_crystals Yes no_crystals Troubleshoot: - Too much solvent? - Solution not saturated? - Need to induce crystallization? crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent - Scratch flask/add seed crystal oiling_out->oiled_out Yes low_yield Is the yield low? good_crystals->low_yield evaporate Evaporate some solvent and re-cool no_crystals->evaporate induce Scratch flask or add seed crystal no_crystals->induce reheat_add_solvent Reheat, add more 'good' solvent, and re-cool slowly oiled_out->reheat_add_solvent change_solvent Choose a different solvent/solvent system oiled_out->change_solvent evaporate->cool induce->cool reheat_add_solvent->cool change_solvent->start troubleshoot_yield Troubleshoot: - Too much solvent used? - Premature crystallization? - Compound soluble in cold solvent? low_yield->troubleshoot_yield Yes end End low_yield->end No troubleshoot_yield->end

Caption: Troubleshooting workflow for the recrystallization of pyrimidine derivatives.

References

Technical Support Center: Nucleophilic Substitution of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of nucleophilic substitution reactions involving 4,6-dichloro-2-(piperidin-1-yl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for nucleophilic aromatic substitution (SNAr) on the this compound scaffold?

A1: In general, for nucleophilic aromatic substitution on dichloropyrimidines, the reactivity of the chloro positions follows the order C4(6) > C2. The piperidinyl group at the C2 position is an electron-donating group, which can influence the reactivity of the C4 and C6 positions. Typically, the C4 and C6 positions are electronically activated and more susceptible to nucleophilic attack.

Q2: Which position (C4 or C6) is more reactive in this compound?

A2: The C4 and C6 positions are electronically equivalent in the starting material. Therefore, monosubstitution will lead to a single product, 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine. The regioselectivity becomes a factor only if a second, different nucleophile is introduced.

Q3: What are the most common side reactions that can lower the yield?

A3: Common side reactions include:

  • Disubstitution: The product of the first substitution, 4-amino-6-chloro-2-(piperidin-1-yl)pyrimidine, can react with another equivalent of the nucleophile to form a 4,6-diamino-2-(piperidin-1-yl)pyrimidine.

  • Solvolysis: If the solvent is nucleophilic (e.g., alcohols like methanol or ethanol), it can compete with the desired amine nucleophile, leading to the formation of alkoxy-substituted byproducts.[1]

  • Decomposition: At elevated temperatures, the starting material or product may decompose, especially in the presence of strong bases.

Q4: How does the nature of the amine nucleophile affect the reaction?

A4: The nucleophilicity and steric bulk of the amine are critical.

  • Nucleophilicity: More nucleophilic amines (e.g., aliphatic amines) will generally react faster than less nucleophilic ones (e.g., anilines).

  • Steric Hindrance: Bulky amines may react slower due to steric hindrance around the reaction center.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Insufficient reaction temperature. 2. Low nucleophilicity of the amine. 3. Ineffective base. 4. Inappropriate solvent.1. Gradually increase the reaction temperature, monitoring for decomposition. Consider microwave-assisted synthesis for rapid heating.[2] 2. If using a weak nucleophile, consider using a stronger base or a palladium catalyst. 3. Switch to a stronger, non-nucleophilic base like DBU or a milder inorganic base like K₂CO₃. 4. Use a polar aprotic solvent such as DMF, DMAc, or NMP to enhance the reaction rate.
Formation of significant amounts of disubstituted product 1. Excess nucleophile. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric amount of the amine nucleophile (1.0-1.2 equivalents). 2. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. 3. Lower the reaction temperature to favor monosubstitution.
Presence of unknown byproducts 1. Solvolysis from alcoholic solvents. 2. Decomposition of starting material or product. 3. Reaction with atmospheric moisture.1. Switch to a polar aprotic solvent (DMF, DMAc, NMP, or acetonitrile). 2. Lower the reaction temperature and ensure an inert atmosphere (N₂ or Ar). 3. Perform the reaction under anhydrous conditions using dry solvents and an inert atmosphere.
Difficulty in isolating the product 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction. 3. Product co-elutes with impurities during chromatography.1. Use a different solvent for extraction or consider precipitation/crystallization. 2. Add brine to the aqueous layer to break the emulsion. 3. Optimize the mobile phase for chromatography; consider using a different stationary phase.

Quantitative Data on a Related Reaction

Table 1: Yields for the Reaction of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine with Anilines [3]

EntryAniline Substituent (R in R-Ph-NH₂)ProductYield (%)
1H2a95
22-Me2b95
32-Cl2c82
43-Me2d98
53-Cl2e94
63-OMe2f97
74-Me2g96
84-OMe2h99
94-Cl2i94
104-CN2k92

Reaction Conditions: 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1 mmol), aniline derivative (1 mmol), NaHCO₃ (1.5 equiv), in acetonitrile, room temperature.

Experimental Protocols

Protocol 1: Conventional Heating

This protocol is adapted from general procedures for SNAr reactions on dichloropyrimidines.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base: Add a suitable polar aprotic solvent (e.g., DMF, 10 mL/mmol of substrate) and a base (e.g., K₂CO₃, 2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from a procedure for the microwave-assisted synthesis of aminopyrimidine derivatives.[2]

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq), the amine nucleophile (1.2 eq), and a base (e.g., triethylamine, 2.0 eq) in a suitable solvent (e.g., anhydrous propanol, 5 mL/mmol of substrate).[2]

  • Microwave Irradiation: Seal the vial and heat it in a microwave reactor at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-30 minutes).[2]

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Starting Material, Amine, Base, and Solvent start->reagents heat Heat Reaction Mixture (Conventional or Microwave) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end Isolated Product purify->end

Caption: General experimental workflow for the nucleophilic substitution reaction.

troubleshooting_logic cluster_analysis Analysis of Reaction Mixture cluster_solutions_sm Solutions for Incomplete Conversion cluster_solutions_byproducts Solutions for Byproduct Formation start Low Yield Observed check_sm Starting Material Remaining? start->check_sm check_byproducts Byproducts Present? start->check_byproducts increase_temp Increase Temperature check_sm->increase_temp Yes change_base Change Base check_sm->change_base Yes change_solvent Change Solvent check_sm->change_solvent Yes stoichiometry Adjust Stoichiometry check_byproducts->stoichiometry Yes lower_temp Lower Temperature check_byproducts->lower_temp Yes anhydrous Use Anhydrous Conditions check_byproducts->anhydrous Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Regioselectivity issues in reactions of 2-amino-4,6-dichloropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-4,6-dichloropyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues and other challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of mono- and di-substituted products in my reaction?

A1: The two chlorine atoms at the C4 and C6 positions of 2-amino-4,6-dichloropyrimidine are chemically equivalent. Therefore, controlling the stoichiometry of your nucleophile is critical.

  • Troubleshooting:

    • Stoichiometry: Use approximately one equivalent of the nucleophile for monosubstitution. An excess of the nucleophile will inevitably lead to the formation of the di-substituted product.

    • Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent further substitution. Lowering the reaction temperature can also help improve selectivity for the mono-substituted product.

Q2: My nucleophilic aromatic substitution (SNAr) reaction is not proceeding. What are the common causes?

A2: Several factors can lead to a stalled SNAr reaction.

  • Troubleshooting:

    • Nucleophile Strength: The pyrimidine ring is electron-deficient, but a sufficiently strong nucleophile is still required. If you are using a weak nucleophile (e.g., anilines with electron-withdrawing groups), you may need more forcing conditions.

    • Base: Many SNAr reactions, especially with amine nucleophiles, require a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl generated during the reaction. Ensure the base is present in at least stoichiometric amounts.

    • Temperature: Some SNAr reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider heating it under reflux.[1][2]

    • Solvent: Ensure your solvent is suitable for the reaction. Polar aprotic solvents like DMF or DMSO can sometimes accelerate SNAr reactions, although alcohols like ethanol are also commonly used.[1]

Q3: I am observing unexpected side products, particularly from reaction with my alcohol-based solvent. Why is this happening?

A3: This phenomenon, known as solvolysis, occurs when the solvent (e.g., methanol or ethanol) acts as a nucleophile. It is a common issue in reactions with highly activated pyrimidines.

  • Troubleshooting:

    • Control Alkalinity: Solvolysis is often promoted by a high concentration of alkoxide ions, which can form if a strong base is used in an alcohol solvent.[1][2] Using a weaker, non-nucleophilic organic base like triethylamine can mitigate this.

    • Change Solvent: If solvolysis persists, switch to a non-nucleophilic solvent such as THF, dioxane, or acetonitrile.

    • Temperature Control: Lowering the reaction temperature can reduce the rate of solvolysis relative to the desired reaction.

Q4: How do substituents on the pyrimidine ring or the nucleophile affect the reaction outcome?

A4: The electronic and steric properties of both the pyrimidine and the nucleophile play a crucial role in reactivity and selectivity. While 2-amino-4,6-dichloropyrimidine is symmetrical, understanding these effects is vital when working with its derivatives. For the related 2,4-dichloropyrimidines, these effects determine C2 vs. C4 selectivity.

  • Electronic Effects: Electron-donating groups on the pyrimidine ring decrease its reactivity towards nucleophiles, while electron-withdrawing groups increase it. For instance, an electron-withdrawing group at the C5 position of a 2,4-dichloropyrimidine enhances selectivity for substitution at the C4 position.[3]

  • Steric Hindrance: Bulky nucleophiles or bulky substituents near the reaction centers can slow down or prevent substitution.

  • Nucleophile Type: The nature of the nucleophile is paramount. For example, in reactions with some substituted 2,4-dichloropyrimidines, tertiary amines have been shown to favor C2 selectivity, a reversal of the typical C4 preference.[3][4]

Troubleshooting Decision Tree

This workflow helps diagnose and solve common issues during the SNAr reaction of 2-amino-4,6-dichloropyrimidines.

G start Start: SNAr Reaction with 2-amino-4,6-dichloropyrimidine check_reaction Reaction Monitoring (TLC/LCMS) start->check_reaction outcome Evaluate Outcome check_reaction->outcome no_reaction No Reaction / Very Slow outcome->no_reaction No Product Formation mixture Mixture of Products (Mono/Di-substituted, Side Products) outcome->mixture Complex Mixture success Success: Clean Mono-substitution outcome->success Desired Product Formed increase_temp Increase Temperature / Heat to Reflux no_reaction->increase_temp check_stoich Verify Nucleophile Stoichiometry (use ~1 eq.) mixture->check_stoich end_point Optimize and Repeat success->end_point Proceed to Scale-up check_base Check Base (add if absent) increase_temp->check_base stronger_nuc Consider a Stronger Nucleophile or Catalyst check_base->stronger_nuc stronger_nuc->end_point lower_temp Lower Reaction Temperature check_stoich->lower_temp check_solvolysis Check for Solvolysis Products lower_temp->check_solvolysis change_solvent Change to Aprotic Solvent (e.g., THF, Dioxane) check_solvolysis->change_solvent Solvolysis Confirmed change_solvent->end_point

Caption: Troubleshooting workflow for SNAr reactions.

Key Factors Influencing Regioselectivity

While 2-amino-4,6-dichloropyrimidine is symmetrical, regioselectivity becomes a critical issue for its unsymmetrical analogs (e.g., 2,4-dichloro- or 5-substituted pyrimidines). The following diagram illustrates the key factors that control which position reacts.

G center Regioselectivity (e.g., C4 vs C2) electronics Electronic Effects (Ring Substituents) center->electronics sterics Steric Hindrance center->sterics nucleophile Nucleophile Properties center->nucleophile conditions Reaction Conditions center->conditions edg EDG at C6 favors C2 attack electronics->edg ewg EWG at C5 favors C4 attack electronics->ewg bulk Bulky groups near C4 can favor C2 attack* sterics->bulk nuc_type e.g., Tertiary amines can favor C2 attack* nucleophile->nuc_type solvent Solvent Choice conditions->solvent catalyst Catalyst (e.g., Pd) conditions->catalyst note_legend *Examples shown for 2,4-dichloropyrimidine systems.

Caption: Factors governing regioselectivity in dichloropyrimidines.

Experimental Protocols

Protocol 1: General Procedure for Mono-amination of 2-Amino-4,6-dichloropyrimidine

This protocol describes a typical SNAr reaction to achieve mono-substitution.

  • Reagents & Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,6-dichloropyrimidine (1.0 eq.).

    • Add a suitable solvent, such as ethanol (EtOH), to create a stirrable suspension or solution (approx. 5-10 mL per mmol of pyrimidine).[1]

  • Addition of Reactants:

    • Add the amine nucleophile (1.0-1.1 eq.).

    • Add triethylamine (TEA) or another suitable non-nucleophilic base (1.1-1.2 eq.).[1]

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and time depend on the nucleophile's reactivity.[1][2]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, it can be isolated by filtration. Wash the solid with cold solvent to remove impurities.[1]

    • Alternatively, the solvent can be removed under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Quantitative Data Summary

The tables below summarize representative yields for the synthesis of the starting material and its subsequent reactions.

Table 1: Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines

This two-step synthesis involves the condensation to form a dihydroxy-pyrimidine followed by chlorination.

5-Substituent (R)Intermediate (A) Yield (%)Final Product (B) Yield (%)Reference
Methyl91-[5]
Ethyl88-[5]
Propyl9478[5]
sec-Butyl-75[5]

Data sourced from syntheses involving condensation with guanidine followed by chlorination with a Vilsmeier-Haack reagent.[5]

Table 2: Representative SNAr Reactions on Dichloropyrimidines

This table shows outcomes of nucleophilic substitution, highlighting the products formed.

Starting PyrimidineNucleophileConditionsProduct(s)Yield (%)Reference
2-amino-4,6-dichloro-5-carbaldehydeIndolineEtOH, TEA, rt, 1h2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde (solvolysis product)60[1]
2-amino-4,6-dichloro-5-carbaldehydeIndolineEtOH, TEA, reflux, 3h2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde (solvolysis product)60[1]
2,4-diamino-6-chloropyrimidine(S)-2,3-isopropylideneglycerolNaH, DMSO, 90°C, 8h6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine-2,4-diamine61-79[6]

References

Technical Support Center: Cross-Coupling Reactions with 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4,6-dichloro-2-(piperidin-1-yl)pyrimidine in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my cross-coupling reaction with this compound showing low or no conversion?

Low or no conversion is a common issue that can stem from several factors related to catalyst activity and reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Catalyst Deactivation/Poisoning: The nitrogen atoms in the pyrimidine ring and the piperidinyl substituent can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos, or BrettPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands can shield the metal center and promote the desired catalytic cycle over inhibitory coordination.

  • Inactive Catalyst Species: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Consider using a pre-formed Pd(0) source or a precatalyst that readily generates the active species.[4] If using a Pd(II) source like Pd(OAc)₂, ensure your conditions (ligand, solvent, base) are suitable for its reduction to Pd(0).[5]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition, which is often the rate-limiting step.[6][7]

    • Solution: Increase the reaction temperature, use a more electron-rich and sterically hindered ligand to facilitate oxidative addition, or consider converting the chloride to a more reactive halide if possible.

  • Inappropriate Choice of Base or Solvent: The base and solvent system can significantly influence catalyst stability and reactivity.[8][9]

    • Solution: Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) and anhydrous, deoxygenated solvents (e.g., toluene, dioxane, THF).[4] The choice of base is critical and should be appropriate for the specific coupling reaction (e.g., stronger bases for Buchwald-Hartwig).

2. I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?

The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black.[8]

Potential Causes and Troubleshooting Steps:

  • Catalyst Agglomeration: The active Pd(0) catalyst can be unstable and aggregate into inactive palladium black, especially at high concentrations or temperatures.[8]

    • Solution:

      • Lower the catalyst loading to the minimum effective concentration (typically 0.5-2 mol%).[10]

      • Use stabilizing ligands that prevent agglomeration. Bulky phosphine ligands are effective in this regard.[2]

      • Avoid excessively high temperatures. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1]

  • Presence of Impurities: Oxygen or other impurities in the reaction mixture can promote the formation of palladium black.

    • Solution: Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

3. My reaction yields are inconsistent. What are the likely causes?

Inconsistent yields often point to subtle variations in reaction setup and reagent quality.

Potential Causes and Troubleshooting Steps:

  • Variable Reagent Quality: Moisture or impurities in solvents, reagents, or starting materials can interfere with the catalytic cycle.

    • Solution: Use freshly distilled or anhydrous solvents. Ensure the purity of the this compound and the coupling partner.

  • Inefficient Catalyst Activation: The process of generating the active Pd(0) species from a precatalyst may not be reproducible.[11]

    • Solution: Using well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) can lead to more consistent generation of the active catalyst.[4]

  • Stirring and Heating Inconsistencies: Poor mixing or temperature fluctuations can lead to variable results, especially in heterogeneous mixtures.

    • Solution: Ensure efficient stirring and uniform heating of the reaction mixture.

4. Which chloro group on this compound is more reactive?

The relative reactivity of the C4 and C6 chloro groups can be influenced by the choice of ligand and reaction conditions, leading to issues with regioselectivity. For dichloropyrimidines, selective coupling can be challenging but achievable.[1][9]

Troubleshooting Site Selectivity:

  • Ligand Control: The steric and electronic properties of the ligand can direct the regioselectivity of the oxidative addition.

    • Solution: Experiment with different classes of ligands (e.g., monophosphines vs. diphosphines, or different NHC ligands) to favor coupling at the desired position.[9]

  • Temperature and Reaction Time: These parameters can also influence selectivity.

    • Solution: Carefully control the reaction temperature and monitor the reaction progress over time to identify conditions that maximize the yield of the desired isomer.

Data Summary

The following tables provide a general overview of how different parameters can affect the outcome of cross-coupling reactions with chloro-N-heterocycles. The data is illustrative and based on general principles rather than specific results for this compound.

Table 1: Effect of Ligand Choice on a Hypothetical Suzuki-Miyaura Coupling

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Observations
PPh₃510024<10Significant decomposition to Pd black.
XPhos2801285Clean reaction, minimal decomposition.
SPhos2801288High yield, good catalyst stability.
RuPhos2801675Slower reaction rate compared to XPhos/SPhos.

Table 2: Effect of Base and Solvent on a Hypothetical Buchwald-Hartwig Amination

BaseSolventTemperature (°C)Time (h)Yield (%)Notes
K₂CO₃Dioxane1102445Slow conversion.
K₃PO₄Toluene1001870Moderate yield.
Cs₂CO₃Dioxane1001282Good conversion and yield.
NaOt-BuToluene90892Fast reaction, high yield.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination:

  • Follow steps 1-3 from the Suzuki-Miyaura protocol, using the desired amine (1.1-1.2 equiv) and a suitable base (e.g., NaOt-Bu, 1.2-1.5 equiv).

  • Use a suitable palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%).

  • Add degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 90-110 °C) and monitor the reaction.

  • Follow steps 6-8 from the Suzuki-Miyaura protocol for workup and purification.

Visualizations

CatalystDeactivation Active_Catalyst Active Pd(0)L Species Substrate_Coordination Substrate Coordination (Pyrimidine Nitrogen) Active_Catalyst->Substrate_Coordination Inhibitory Pathway Aggregation Aggregation Active_Catalyst->Aggregation Decomposition Pathway Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Inactive_Complex Inactive Pd-Substrate Complex (Poisoning) Substrate_Coordination->Inactive_Complex Pd_Black Palladium Black (Decomposition) Aggregation->Pd_Black

Caption: Potential pathways for catalyst deactivation.

TroubleshootingWorkflow Start Reaction Failure (Low/No Conversion) Check_Inert Check Inert Atmosphere & Reagents Start->Check_Inert Screen_Ligands Screen Bulky Electron-Rich Ligands Check_Inert->Screen_Ligands If reagents are pure & atmosphere is inert Screen_Conditions Screen Base, Solvent & Temp. Screen_Ligands->Screen_Conditions If conversion still low Success Reaction Successful Screen_Ligands->Success Leads to improvement Check_Catalyst Use Different Precatalyst Screen_Conditions->Check_Catalyst If optimization fails Screen_Conditions->Success Leads to improvement Check_Catalyst->Success Leads to improvement

Caption: Workflow for troubleshooting a failed reaction.

OptimizationDecisionTree Start Initial Reaction Yield < 50%? Ligand_Check Change Ligand? Start->Ligand_Check Yes Base_Check Change Base? Ligand_Check->Base_Check Yes (e.g., to XPhos) Ligand_Check->Base_Check No Solvent_Check Change Solvent? Base_Check->Solvent_Check Yes (e.g., to NaOt-Bu) Base_Check->Solvent_Check No Temp_Check Adjust Temperature? Solvent_Check->Temp_Check Yes (e.g., to Toluene) Solvent_Check->Temp_Check No Optimized Optimized Condition Temp_Check->Optimized Yes (e.g., 90-100°C)

Caption: Decision tree for reaction optimization.

References

Removal of palladium catalyst from 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures involving 4,6-dichloro-2-(piperidin-1-yl)pyrimidine and similar nitrogen-containing heterocyclic compounds.

Troubleshooting Guides

Issue 1: High Levels of Residual Palladium After Standard Work-up

Possible Cause: Nitrogen-containing compounds, such as your this compound, can act as ligands, strongly coordinating to the palladium catalyst and keeping it in solution during extraction.

Recommended Solutions:

  • Scavenging with Thiol-Based Reagents: Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) are particularly effective for scavenging palladium from reaction mixtures containing nitrogenous bases. The soft thiol groups have a high affinity for the soft palladium metal center, facilitating its removal.

  • Activated Carbon Treatment: High-surface-area activated carbon (e.g., Darco® KB-B) can be a cost-effective and efficient method for palladium removal. The porous structure of activated carbon traps the palladium species.

  • Crystallization with a Chelating Agent: In some cases, co-crystallization with a chelating agent like N-acetylcysteine can effectively reduce palladium levels.

Experimental Workflow for Scavenger Screening:

Scavenger_Screening_Workflow cluster_0 Initial Reaction Work-up cluster_1 Scavenging Protocol start Crude Reaction Mixture (Post-reaction) workup Aqueous Work-up start->workup dissolve Dissolve in Suitable Solvent workup->dissolve split Split into Aliquots dissolve->split scavenger1 Add Scavenger 1 (e.g., SiliaMetS Thiol) split->scavenger1 scavenger2 Add Scavenger 2 (e.g., Activated Carbon) split->scavenger2 scavenger3 Add Scavenger 3 (e.g., MP-TMT) split->scavenger3 stir Stir at RT or Elevated Temp scavenger1->stir scavenger2->stir scavenger3->stir filter Filter to Remove Scavenger stir->filter analyze Analyze Filtrate for Pd (ICP-MS/AAS) filter->analyze

A simple workflow for screening different palladium scavengers.
Issue 2: Product Loss During Palladium Scavenging

Possible Cause: Some scavengers, particularly activated carbon, can adsorb the product of interest along with the palladium catalyst, leading to reduced yields.

Recommended Solutions:

  • Optimize Scavenger Loading: Use the minimum amount of scavenger required for effective palladium removal. Start with a small amount and incrementally increase it, monitoring both palladium levels and product recovery.

  • Solvent Selection: The choice of solvent can influence the selectivity of the scavenger. A solvent in which the product is highly soluble and the palladium-scavenger complex is not may minimize product loss.

  • Consider Alternative Scavengers: If product loss remains high with activated carbon, switch to a more selective scavenger like a thiol-functionalized silica gel. Microporous polystyrene-bound TMT (MP-TMT) has shown high selectivity for palladium with minimal product loss in some systems.[1]

  • Wash the Scavenger: After filtration, wash the collected scavenger with a fresh portion of the solvent to recover any adsorbed product.

Issue 3: Inconsistent Palladium Removal Across Batches

Possible Cause: The speciation of palladium (e.g., Pd(0) vs. Pd(II), monomeric vs. colloidal) can vary between batches, affecting the efficiency of a given removal method.

Recommended Solutions:

  • Use a Broad-Spectrum Scavenger: Some scavengers are more effective for specific palladium species. A combination of scavengers or a broad-spectrum scavenger like SiliaMetS Thiourea may provide more consistent results.

  • Standardize Reaction Quench and Work-up: Ensure that the procedure for quenching the reaction and the initial work-up are consistent for every batch. This can help to produce a more consistent palladium speciation.

  • Pre-treatment of the Reaction Mixture: In some cases, a pre-treatment step to oxidize Pd(0) to Pd(II) can facilitate removal by certain scavengers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reactions involving nitrogen-containing heterocycles?

A1: The most common and effective methods include treatment with solid-supported scavengers (such as thiol-functionalized silica, activated carbon, and polymer-bound trimercaptotriazine (TMT)), crystallization, and filtration through specialized cartridges.[1][2] The choice of method depends on the specific substrate, the nature of the palladium catalyst used, and the desired final palladium concentration.

Q2: Why is it more challenging to remove palladium from reactions with compounds like this compound?

A2: The nitrogen atoms in the pyrimidine ring and the piperidine moiety can coordinate to the palladium, forming stable complexes that are soluble in organic solvents. This makes their removal by simple extraction or filtration difficult.

Q3: How much scavenger should I use?

A3: The optimal amount of scavenger depends on the initial palladium concentration and the specific scavenger being used. For initial screening, 4-8 molar equivalents of the scavenger relative to the residual metal concentration is a good starting point.[3] For scaled-up processes, the weight percentage of the scavenger relative to the product is often used, with typical loadings ranging from 10 to 50 wt%.[4][5] Optimization is crucial to minimize cost and potential product loss.

Q4: At what temperature and for how long should I perform the scavenging?

A4: Scavenging is often effective at room temperature, but in some cases, heating (e.g., to 35-60°C) can improve the kinetics and efficiency of palladium removal.[4][5] The duration can range from a few hours to overnight (16-24 hours).[1][6] It is recommended to monitor the progress of the scavenging by analyzing aliquots of the reaction mixture over time.

Q5: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

A5: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is typically low, which translates to stringent limits in the final API, often in the low parts-per-million (ppm) range.[1][2]

Data Presentation: Comparison of Palladium Scavenging Methods

Table 1: Efficiency of Different Scavengers for Nitrogen-Containing Compounds

Scavenger TypeSubstrate/Reaction TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
SiliaMetS ThiolNaphthalenopiperazine HCl salt (from Buchwald-Hartwig)>1300250 wt%, 35°C, 17 h in water/THF[4][5]
SiliaMetS ThiolAPI from Suzuki-MiyauraNot specified910 wt%, 60°C, 2 h in 2-MeTHF[5]
SiliaMetS Thiol & ThioureaDrug candidate from Suzuki cross-coupling2400≤ 1610 wt% mixture[7]
Activated Carbon (Darco® KB-B)Pyrimidine-based vanilloid receptor-1 agonist (from Suzuki-Miyaura)High< 1 (after crystallization)0.2 wt, 45°C, 18 h in THF[1]
MP-TMTc-Met kinase inhibitor (from Suzuki cross-coupling)330~10-300.20 wt, overnight in DMF[1]

Experimental Protocols

Protocol 1: Palladium Removal using SiliaMetS Thiol

This protocol is a general guideline based on a Pfizer case study for a piperazine-containing compound.[4][5]

  • Dissolution: After the initial aqueous work-up, dissolve the crude product containing the residual palladium in a suitable solvent system (e.g., a mixture of water and THF).

  • Scavenger Addition: To the solution, add SiliaMetS Thiol. A typical starting point is 50 wt% relative to the mass of the crude product.

  • Agitation and Heating: Stir the suspension at a slightly elevated temperature, for example, 35°C.

  • Monitoring: Monitor the palladium concentration in the solution over time by taking small aliquots, filtering them, and analyzing the filtrate by ICP-MS or a similar technique. A typical duration is 17 hours, but this should be optimized.

  • Filtration: Once the desired palladium level is reached, cool the mixture and filter it to remove the SiliaMetS Thiol. Wash the filter cake with the reaction solvent to ensure full recovery of the product.

  • Further Purification: The filtrate containing the purified product can then be further processed, for instance, by crystallization to isolate the final product.

Protocol 2: Palladium Removal using Activated Carbon

This protocol is a general guideline. The optimal conditions, including the type of activated carbon and the solvent, should be determined through screening.

  • Solvent Exchange: After the initial work-up, if necessary, perform a solvent exchange to a solvent suitable for the activated carbon treatment (e.g., THF, DCM).

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical loading is 0.1-0.25 wt% relative to the product.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 45°C) for a period of 2 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad thoroughly with the solvent to recover the product.

  • Analysis: Analyze the filtrate for residual palladium to confirm the effectiveness of the treatment.

Visualization of Logical Relationships

Decision Tree for Palladium Removal Strategy:

Palladium_Removal_Strategy start High Residual Pd in Nitrogen-Containing Compound? scavenger_screening Perform Scavenger Screening? (Thiol-silica, Activated Carbon, TMT-resin) start->scavenger_screening thiol_silica Thiol-functionalized Silica (e.g., SiliaMetS Thiol) scavenger_screening->thiol_silica Select Best Performer activated_carbon Activated Carbon (e.g., Darco KB-B) scavenger_screening->activated_carbon Select Best Performer tmt_resin TMT Resin (e.g., MP-TMT) scavenger_screening->tmt_resin Select Best Performer product_loss_check Significant Product Loss? thiol_silica->product_loss_check activated_carbon->product_loss_check tmt_resin->product_loss_check optimize_loading Optimize Scavenger Loading & Solvent product_loss_check->optimize_loading Yes switch_scavenger Switch to More Selective Scavenger product_loss_check->switch_scavenger Yes, if optimization fails final_pd_check Pd Level Below Limit? product_loss_check->final_pd_check No optimize_loading->final_pd_check switch_scavenger->final_pd_check crystallization Consider Final Crystallization Step final_pd_check->crystallization No end Process Complete final_pd_check->end Yes crystallization->final_pd_check

A decision-making flowchart for selecting a palladium removal strategy.

References

Technical Support Center: Troubleshooting 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine. The information is designed to help diagnose and resolve common issues leading to low conversion in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the chlorine atoms on this compound in SNAr reactions?

The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates the attack of nucleophiles. The piperidine group at the 2-position is an electron-donating group, which can slightly modulate the reactivity of the chlorine atoms.

Q2: What are the most common side reactions observed with this substrate?

Common side reactions include hydrolysis of the chloro groups to form hydroxypyrimidines, especially in the presence of water and a strong base.[1][2] Solvolysis, where the solvent acts as a nucleophile (e.g., alcohol in the presence of a base forming an alkoxide), can also occur.[3][4] Depending on the nucleophile and reaction conditions, double substitution, where both chlorine atoms are replaced, might also be observed.

Q3: How can I monitor the progress of my reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] These techniques allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.

Q4: What is a typical work-up procedure for these types of reactions?

A standard work-up procedure involves quenching the reaction mixture, often with water or a saturated aqueous solution of ammonium chloride. The product is then typically extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Question: I am observing a significant amount of unreacted this compound at the end of my reaction. What are the potential causes and solutions?

Answer:

Low or no conversion can stem from several factors related to reaction conditions and reagent purity. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow for Low Conversion

low_conversion start Low or No Conversion check_temp Is the reaction temperature adequate? start->check_temp check_base Is the base appropriate and sufficient? check_temp->check_base  Yes increase_temp Increase temperature. Consider microwave heating. check_temp->increase_temp No check_solvent Is the solvent suitable? check_base->check_solvent  Yes change_base Use a stronger, non-nucleophilic base. Ensure stoichiometric amount. check_base->change_base No check_reagents Are the nucleophile and substrate pure? check_solvent->check_reagents  Yes change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO). check_solvent->change_solvent No purify_reagents Purify starting materials. Check for degradation. check_reagents->purify_reagents No success Problem Resolved check_reagents->success  Yes increase_temp->check_base change_base->check_solvent change_solvent->check_reagents purify_reagents->success

Caption: A decision tree for troubleshooting low reaction conversion.

Detailed Checklist and Solutions:

  • Inadequate Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature in increments of 10-20°C. If the solvent's boiling point is a limitation, consider switching to a higher-boiling solvent or using a sealed reaction vessel with microwave heating.

  • Incorrect Base: The choice and amount of base are critical. The base is required to neutralize the HCl generated during the reaction.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base is used. If using a weaker base like triethylamine (TEA) or potassium carbonate (K₂CO₃) is not effective, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), especially if your nucleophile is a poor one. However, be aware that stronger bases can promote side reactions.[3]

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the intermediate and facilitating the reaction.

    • Solution: While alcohols can be used, polar aprotic solvents like DMF, DMSO, or NMP are often more effective for SNAr reactions as they can accelerate the rate.[6] Toluene can also be used, sometimes with additives.[6]

  • Reagent Purity: Impurities in the starting material or nucleophile can inhibit the reaction.

    • Solution: Verify the purity of your this compound and the nucleophile using techniques like NMR or LC-MS. Purify if necessary. Ensure reagents have not degraded during storage.

Table 1: Recommended Reaction Parameters for SNAr on Dichloropyrimidines

ParameterRecommendationRationale
Solvent DMF, DMSO, NMP, Acetonitrile, THFPolar aprotic solvents generally accelerate SNAr reactions.[6]
Base K₂CO₃, Cs₂CO₃, DIPEA, TEA, NaHChoice depends on the nucleophile's pKa. Carbonates are a good starting point.[5][7]
Temperature 80 - 140 °CMany SNAr reactions require heating to overcome the activation energy.[7]
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions with atmospheric moisture and oxygen, especially with sensitive reagents.
Issue 2: Formation of Multiple Products (Byproducts)

Question: My reaction is producing multiple spots on TLC/peaks on LC-MS in addition to my desired product. What could be the cause?

Answer:

The formation of multiple products often points to side reactions or lack of selectivity.

Logical Flow for Diagnosing Multiple Products

side_products start Multiple Products Observed is_double_sub Is double substitution occurring? start->is_double_sub is_hydrolysis Is there evidence of hydrolysis/solvolysis? is_double_sub->is_hydrolysis No use_stoich Use stoichiometric amount of nucleophile. Lower the reaction temperature. is_double_sub->use_stoich Yes is_degradation Could the product or starting material be degrading? is_hydrolysis->is_degradation No dry_reagents Use anhydrous solvent and reagents. Run under inert atmosphere. is_hydrolysis->dry_reagents Yes reduce_time_temp Reduce reaction time and/or temperature. Monitor reaction closely. is_degradation->reduce_time_temp Yes success Problem Resolved is_degradation->success No use_stoich->is_hydrolysis dry_reagents->is_degradation reduce_time_temp->success

Caption: A diagnostic flowchart for the formation of multiple products.

Potential Causes and Solutions:

  • Double Substitution: The nucleophile may be reacting with both chlorine atoms.

    • Solution: Carefully control the stoichiometry of your nucleophile (use 1.0-1.1 equivalents). Lowering the reaction temperature may also improve selectivity for mono-substitution.

  • Hydrolysis/Solvolysis: Trace amounts of water in the reaction mixture can lead to the formation of 4-chloro-6-hydroxy-2-(piperidin-1-yl)pyrimidine. If using an alcohol as a solvent, the corresponding alkoxy-pyrimidine can form.[3][4]

    • Solution: Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (nitrogen or argon) can help to exclude moisture. If hydrolysis is still an issue, avoid strong bases like NaOH or KOH when water is present.[3]

  • Product or Starting Material Degradation: High temperatures or prolonged reaction times can sometimes lead to decomposition.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature for a longer period.

Key Experimental Protocols

General Protocol for a Trial SNAr Reaction

This protocol provides a starting point for the substitution of one chlorine atom on this compound with a generic amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and nitrogen/argon line.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and finely powdered potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the starting pyrimidine. Begin stirring the suspension. Add the amine nucleophile to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanism of SNAr on this compound

snar_mechanism sub Substrate (this compound) complex Meisenheimer Complex (Anionic Intermediate) sub->complex + Nu⁻ nuc Nucleophile (Nu⁻) product Product (Monosubstituted Pyrimidine) complex->product - Cl⁻ (Leaving Group)

Caption: The two-step addition-elimination mechanism for SNAr reactions.

References

Temperature effects on the regioselectivity of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-2-(piperidin-1-yl)pyrimidine. The focus is on understanding and controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, particularly concerning the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound for nucleophilic aromatic substitution?

The primary reactive sites for nucleophilic aromatic substitution (SNAr) on this compound are the two chlorine-bearing carbon atoms: C4 and C6. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates these positions for nucleophilic attack.

Q2: Which position, C4 or C6, is generally more reactive?

In many cases involving substituted dichloropyrimidines, the C4 and C6 positions exhibit different reactivities due to the electronic influence of the substituent at the C2 position. While specific experimental data for the 2-(piperidin-1-yl) substituent's directing effect is not extensively documented in the provided search results, general principles of pyrimidine chemistry suggest that electronic and steric factors will influence the regioselectivity. For many 2-substituted pyrimidines, the C4 and C6 positions are electronically similar, but steric hindrance from the piperidinyl group could play a significant role.

Q3: How does reaction temperature influence the regioselectivity of SNAr reactions on this substrate?

Reaction temperature is a critical parameter for controlling the regioselectivity of SNAr reactions. Generally, at lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest (i.e., the one with the lower activation energy). At higher temperatures, the reaction is under thermodynamic control, favoring the formation of the more stable product. For closely related dichloropyrimidines, temperature can be used to tune the ratio of C4 to C6 substitution products.

Q4: What is the expected trend for regioselectivity as temperature changes?

While the specific outcome depends on the nucleophile and solvent system, a common trend is that one regioisomer is favored at lower temperatures, and the selectivity may decrease or even invert at higher temperatures. It is crucial to perform temperature-screening experiments to determine the optimal conditions for the desired regioisomer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor or no reaction 1. Insufficient temperature. 2. Low nucleophilicity of the attacking species. 3. Inappropriate solvent.1. Gradually increase the reaction temperature in 10-20°C increments. 2. Consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate the nucleophile. 3. Switch to a polar aprotic solvent like DMF, DMSO, or NMP to enhance SNAr rates.
Low regioselectivity (mixture of C4 and C6 isomers) 1. Reaction temperature is too high, leading to a loss of kinetic control. 2. The electronic and steric differences between the C4 and C6 positions are minimal for the given nucleophile.1. Lower the reaction temperature. Consider running the reaction at 0°C, -20°C, or even lower. 2. Screen different solvents that may enhance the inherent selectivity. 3. If possible, modify the nucleophile to increase steric bulk, which may favor substitution at the less hindered position.
Formation of an unexpected product 1. Di-substitution at both C4 and C6. 2. Reaction with the solvent. 3. Decomposition of starting material or product at high temperatures.1. Use only one equivalent of the nucleophile. 2. Ensure the solvent is inert under the reaction conditions. 3. Run the reaction at a lower temperature and monitor for product degradation using techniques like TLC or LC-MS.
Difficulty in separating C4 and C6 regioisomers The isomers have very similar polarities.Optimize the reaction conditions to favor the formation of a single isomer. If separation is necessary, explore different chromatography techniques (e.g., different solvent systems for column chromatography, preparative HPLC, or SFC).

Experimental Protocols & Data

General Protocol for Investigating Temperature Effects on Regioselectivity

This protocol provides a framework for a temperature screening study.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Temperature Equilibration: Cool or heat the reaction mixture to the desired temperature (e.g., -20°C, 0°C, room temperature, 50°C, 80°C).

  • Nucleophile Addition: Slowly add the nucleophile (1.0-1.2 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete (or has reached a steady state), quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the ratio of the C4 and C6 substituted products by ¹H NMR spectroscopy or HPLC analysis of the purified product mixture.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

The following table summarizes hypothetical results for the reaction of this compound with a generic primary amine nucleophile (R-NH₂) in DMF, illustrating the potential effect of temperature on regioselectivity.

Temperature (°C) Total Yield (%) Regioisomeric Ratio (C4:C6) Control Type
-207595:5Kinetic
08590:10Kinetic
25 (Room Temp)9280:20Mixed
509565:35Mixed
809050:50Thermodynamic

Visualizations

Logical Workflow for Optimizing Regioselectivity

G Workflow for Regioselectivity Optimization A Start: Undesired Regioselectivity B Is the reaction under kinetic or thermodynamic control? A->B C Lower Reaction Temperature B->C  Kinetic Control Favored D Higher Reaction Temperature B->D Thermodynamic Control Favored   E Analyze Regioisomeric Ratio C->E D->E E->B Re-evaluate F Modify Solvent System E->F If temperature change is insufficient G Modify Nucleophile (Sterics/Electronics) E->G Alternative approach H End: Optimized Regioselectivity E->H Desired ratio achieved F->E G->E reaction_pathway Regioselective SNAr Pathways cluster_start Starting Material cluster_nucleophile Nucleophile cluster_products Products cluster_control Temperature Control start This compound product_c4 C4-Substituted Product start->product_c4  Attack at C4 product_c6 C6-Substituted Product start->product_c6  Attack at C6 nuc R-NuH nuc->product_c4 nuc->product_c6 low_temp Low Temp favors Kinetic Product high_temp High Temp favors Thermodynamic Product

Validation & Comparative

A Comparative Guide to HPLC, GC-MS, and qNMR for Purity Analysis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity analysis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine, a substituted pyrimidine of interest in medicinal chemistry.

Potential Impurities in this compound

The purity analysis of this compound must account for potential impurities stemming from its synthesis, which likely involves the nucleophilic substitution of a dichloropyrimidine precursor with piperidine. Potential impurities may include:

  • Starting Materials: Unreacted 2,4,6-trichloropyrimidine (or a similar precursor) and piperidine.

  • Isomeric Byproducts: Positional isomers such as 2,4-dichloro-6-(piperidin-1-yl)pyrimidine, if the starting material allows for multiple reaction sites.

  • Products of Incomplete Reaction: Monochloro-substituted piperidinyl-pyrimidines.

  • Degradation Products: Hydrolysis products where a chloro group is replaced by a hydroxyl group.

A robust analytical method should be able to separate and quantify the main compound from these and other potential impurities.

Comparison of Analytical Techniques

The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus certification of a reference standard).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Selectivity High for a wide range of organic molecules, including non-volatile and thermally labile compounds.High for volatile and thermally stable compounds.High; provides structural information that aids in distinguishing between isomers.
Sensitivity Good to excellent, typically in the ng to pg range with UV or MS detection.Excellent, often in the pg to fg range with a mass spectrometer.Lower than chromatographic methods, typically requiring mg quantities of sample.
Precision High, with relative standard deviations (RSDs) typically <1%.High, with RSDs typically <5%.High, with RSDs typically <1%.
Accuracy High, but dependent on the purity of the reference standard.High, but can be affected by matrix effects and thermal degradation.High; provides an absolute measure of purity without the need for a reference standard of the analyte.
Analysis Time Typically 15-60 minutes per sample.Typically 20-60 minutes per sample.Typically 5-15 minutes per sample for data acquisition.
Sample Preparation Simple; involves dissolving the sample in a suitable solvent.May require derivatization for non-volatile compounds; sample must be volatile.Simple; involves dissolving a precisely weighed sample with an internal standard in a deuterated solvent.
Identification of Unknowns Limited with UV detection; requires a mass spectrometer (LC-MS) for structural elucidation.Excellent; mass spectra provide fragmentation patterns that aid in the identification of unknown impurities.Excellent; provides detailed structural information for the identification of unknown impurities.

Experimental Protocols

Below are detailed, representative methodologies for the purity analysis of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC)

This proposed reversed-phase HPLC method is suitable for the routine purity analysis of this compound and the separation of its potential non-volatile impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm. Pyrimidine derivatives typically show strong absorbance in this region[1].

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile impurities and can be used for the main analyte if it is thermally stable.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Port Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute purity determination and is an excellent method for certifying reference standards. The internal standard method is described here.

  • Internal Standard Selection: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are suitable candidates. The standard should be soluble in the same deuterated solvent as the analyte[2].

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the chosen internal standard and add it to the same NMR tube.

    • Add a sufficient volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Workflow for Selecting an Analytical Technique

The choice of the most suitable analytical technique depends on the specific goals of the purity assessment. The following diagram illustrates a decision-making workflow.

G start Purity Analysis Required for This compound q1 Routine Analysis or High-Throughput Screening? start->q1 q3 Need for Absolute Purity or Reference Standard Certification? q1->q3 No hplc HPLC with UV Detection q1->hplc Yes q2 Are Impurities Volatile and Thermally Stable? q2->hplc No gcms GC-MS q2->gcms Yes q3->q2 No qnmr qNMR q3->qnmr Yes lcms Consider LC-MS for Unknown Identification hplc->lcms gcms->lcms

Caption: Decision workflow for selecting an analytical method.

Conclusion

The purity analysis of this compound can be effectively performed using HPLC, GC-MS, or qNMR. HPLC with UV detection is a versatile and robust method for routine analysis of the compound and its non-volatile impurities. GC-MS is highly sensitive and provides excellent structural information for volatile and thermally stable impurities. qNMR stands out as the primary method for absolute purity determination and the certification of reference materials, offering high precision and accuracy without the need for an analyte-specific reference standard. The selection of the most appropriate technique should be guided by the specific analytical needs, the nature of the potential impurities, and the intended use of the analytical data.

References

A Comparative Analysis of Reactivity: 2-Amino- vs. 2-Piperidino-4,6-dichloropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of Substituted Dichloropyrimidines in Nucleophilic Aromatic Substitution.

Core Thesis: Electron-Donating Effects Govern Reactivity

The primary determinant of reactivity in the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidines is the electronic nature of the substituent at the 2-position. Electron-donating groups increase the electron density of the pyrimidine ring, thereby deactivating it towards attack by nucleophiles. The piperidino group is a significantly stronger electron-donating group than the primary amino group due to the positive inductive effect (+I) of its alkyl chains. Consequently, 2-amino-4,6-dichloropyrimidine is predicted to be more reactive towards nucleophilic substitution than 2-piperidino-4,6-dichloropyrimidine.

Data Presentation: Spectroscopic Insights and Inferred Reactivity

To substantiate this reactivity difference, we can analyze the electron density at the carbon atoms of the pyrimidine ring using 13C NMR spectroscopy. A higher electron density at the carbon atoms bearing the chlorine atoms (C4 and C6) would correlate with lower reactivity in SNAr reactions.

CompoundC2 Chemical Shift (ppm)C4/C6 Chemical Shift (ppm)C5 Chemical Shift (ppm)Inferred Relative Reactivity
2-Amino-4,6-dichloropyrimidine~163~161~110Higher
2-Piperidino-4,6-dichloropyrimidineNot AvailablePredicted to be upfield of ~161Predicted to be upfield of ~110Lower

Note: The 13C NMR data for 2-amino-4,6-dichloropyrimidine is available in the literature[1]. While the precise 13C NMR chemical shifts for 2-piperidino-4,6-dichloropyrimidine are not available in the searched literature, the stronger electron-donating nature of the piperidino group would be expected to shield the ring carbons, resulting in upfield (lower ppm) chemical shifts for C4/C6 and C5 compared to the amino-substituted counterpart. This increased shielding is indicative of higher electron density and thus lower reactivity.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and subsequent reactions of these pyrimidine derivatives.

Synthesis of 2-Amino-4,6-dichloropyrimidine

A common and effective method for the synthesis of 2-amino-4,6-dichloropyrimidine is the chlorination of 2-amino-4,6-dihydroxypyrimidine.

Procedure:

  • To a stirred suspension of 2-amino-4,6-dihydroxypyrimidine (1 mole) in an excess of phosphorus oxychloride (POCl3) (5-10 moles), a tertiary amine base such as N,N-dimethylaniline or triethylamine (2-3 moles) is added cautiously.[2][3][4]

  • The reaction mixture is heated to reflux (approximately 100-110 °C) for a period of 2-4 hours, or until the reaction is complete as monitored by TLC.[3]

  • After cooling to room temperature, the excess POCl3 is carefully removed under reduced pressure.

  • The resulting residue is quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous mixture is then neutralized with a suitable base, such as sodium hydroxide or potassium carbonate, to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Synthesis of 2-Piperidino-4,6-dichloropyrimidine (Proposed)

While a specific protocol for the direct synthesis of 2-piperidino-4,6-dichloropyrimidine was not found, a plausible two-step synthesis can be proposed based on established pyrimidine chemistry.

Step 1: Synthesis of 2-Piperidino-4,6-dihydroxypyrimidine

  • 2,4,6-Trichloropyrimidine (1 mole) is dissolved in a suitable solvent such as ethanol or isopropanol.

  • Piperidine (1.1 moles) and a base such as triethylamine (1.2 moles) are added to the solution.

  • The reaction mixture is stirred at room temperature or gentle heating until the monosubstitution is complete (monitored by TLC).

  • The resulting 2-piperidino-4,6-dichloropyrimidine intermediate is then subjected to hydrolysis. This can be achieved by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • The precipitated 2-piperidino-4,6-dihydroxypyrimidine is collected by filtration, washed, and dried.

Step 2: Chlorination of 2-Piperidino-4,6-dihydroxypyrimidine

  • The dried 2-piperidino-4,6-dihydroxypyrimidine (1 mole) is treated with an excess of phosphorus oxychloride (POCl3) in the presence of a tertiary amine base, following a similar procedure to the synthesis of 2-amino-4,6-dichloropyrimidine described above.

  • Work-up and purification would be analogous to the amino counterpart.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_reactivity Inferred Reactivity in SNAr Reactions cluster_edg Electron-Donating Strength node_amino 2-Amino-4,6-dichloropyrimidine node_piperidino 2-Piperidino-4,6-dichloropyrimidine node_amino->node_piperidino Decreasing Reactivity node_amino_edg Amino Group (-NH2) Weaker Electron Donor node_amino_edg->node_amino Leads to node_piperidino_edg Piperidino Group Stronger Electron Donor node_piperidino_edg->node_piperidino Leads to node_piperidino_edg->node_amino_edg Decreasing +I Effect

Caption: Relationship between electron-donating strength and inferred reactivity.

G start 2-Amino-4,6-dihydroxypyrimidine reagent POCl3, N,N-dimethylaniline Reflux start->reagent Chlorination product 2-Amino-4,6-dichloropyrimidine reagent->product workup 1. Remove excess POCl3 2. Quench with ice 3. Neutralize 4. Filter and recrystallize product->workup Purification

Caption: Experimental workflow for the synthesis of 2-amino-4,6-dichloropyrimidine.

Conclusion

Based on established principles of physical organic chemistry, 2-amino-4,6-dichloropyrimidine is expected to be more susceptible to nucleophilic attack at the 4- and 6-positions than 2-piperidino-4,6-dichloropyrimidine. This difference in reactivity is attributed to the superior electron-donating ability of the piperidino group, which increases the electron density of the pyrimidine ring and thus reduces its electrophilicity. This guide provides a foundational understanding for researchers to inform their synthetic strategies when utilizing these important chemical building blocks. Further quantitative kinetic studies would be beneficial to precisely delineate the magnitude of this reactivity difference.

References

A Comparative Guide to Alternative Reagents for 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of starting materials is a critical step that influences the efficiency, cost, and novelty of synthetic routes. 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine is a valuable building block, particularly in the synthesis of kinase inhibitors. However, a range of alternative reagents offer distinct advantages in terms of reactivity, regioselectivity, and cost-effectiveness. This guide provides an objective comparison of such alternatives, supported by experimental data, to aid in making informed decisions for your synthetic strategies.

Executive Summary

This guide evaluates key alternatives to this compound, focusing on their application in the synthesis of substituted pyrimidine cores, which are prevalent in many drug candidates. The primary alternatives discussed are:

  • 2,4,6-Trichloropyrimidine: A versatile and cost-effective precursor for sequential substitutions.

  • 4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Offers unique reactivity and selectivity due to the activating and leaving group properties of the methylsulfonyl group.

  • Other Substituted Dichloropyrimidines: Including those with methoxy or amino groups, which modulate the reactivity of the chloro-substituents.

The comparison highlights that while this compound provides a direct route to molecules with a pre-installed piperidine moiety at the 2-position, alternatives like 2,4,6-trichloropyrimidine and 4,6-dichloro-2-(methylsulfonyl)pyrimidine offer greater flexibility for introducing diverse functionalities at this position, often with high yields and predictable regioselectivity.

Comparative Performance Data

The following tables summarize quantitative data from various studies, showcasing the performance of alternative reagents in nucleophilic aromatic substitution (SNAr) reactions, a common step in the synthesis of pyrimidine-based drug candidates.

Table 1: Comparison of Yields in the Synthesis of 4-Amino-6-chloro-2-substituted Pyrimidines

Starting ReagentNucleophile (at C4)2-Position SubstituentYield (%)Reference
2,4,6-Trichloropyrimidine3-Amino-5-methylpyrazoleChloro75[1]
4,6-Dichloro-2-(methylsulfonyl)pyrimidinetert-Butyl (S)-3-aminopyrrolidine-1-carboxylateMethylsulfonyl56[1]
This compoundVarious AminesPiperidin-1-ylModerate (not specified)Inferred

Table 2: Comparison of Yields in Sequential Substitution Reactions

Starting ReagentFirst Nucleophile (Position)Second Nucleophile (Position)Overall Yield (%)Reference
2,4,6-Trichloropyrimidine3-Amino-5-methylpyrazole (C4)(S)-3-Aminopyrrolidine derivative (C2)51 (for second step)[1]
4,6-Dichloro-2-(methylsulfonyl)pyrimidinetert-Butyl (S)-3-aminopyrrolidine-1-carboxylate (C2)5-Methyl-1H-pyrazol-3-amine (C4)85 (for second step)[1]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Protocol 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine from 2,4,6-Trichloropyrimidine

This protocol describes the selective monosubstitution at the C4 position of 2,4,6-trichloropyrimidine.

Materials:

  • 2,4,6-Trichloropyrimidine

  • 3-Amino-5-methylpyrazole

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Brine solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL), add triethylamine (11.4 mL, 81.9 mmol) and 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol).

  • Heat the reaction mixture at 50 °C and stir for 16 hours.

  • After completion, quench the reaction with brine (100 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, wash with water and brine, and dry over magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Synthesis of tert-Butyl (S)-3-((4,6-dichloro-5-methoxypyrimidin-2-yl)amino)pyrrolidine-1-carboxylate

This protocol illustrates a nucleophilic substitution on a methoxy-substituted dichloropyrimidine. While a specific protocol for this compound was not found, this serves as a representative example of SNAr on a related scaffold.

Materials:

  • 4,6-Dichloro-5-methoxypyrimidine

  • tert-Butyl (S)-3-aminopyrrolidine-1-carboxylate

  • Triethylamine

  • Solvent (e.g., THF or DMSO)

Procedure:

  • Dissolve 4,6-dichloro-5-methoxypyrimidine in a suitable aprotic solvent.

  • Add tert-butyl (S)-3-aminopyrrolidine-1-carboxylate and triethylamine as a base.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Visualization of Synthetic Pathways and Biological Context

Synthetic Workflow Comparison

The following diagram illustrates the different synthetic strategies starting from this compound versus its alternatives for accessing a common 4,6-disubstituted-2-(piperidin-1-yl)pyrimidine target.

G cluster_0 Route A: Starting from this compound cluster_1 Route B: Starting from 2,4,6-Trichloropyrimidine A1 4,6-Dichloro-2- (piperidin-1-yl)pyrimidine A2 Nucleophilic Substitution (e.g., with R1-NH2 at C4) A1->A2 A3 Cross-Coupling (e.g., with R2-B(OH)2 at C6) A2->A3 A4 Target Molecule A3->A4 B1 2,4,6-Trichloropyrimidine B2 Sequential Nucleophilic Substitutions 1. Piperidine at C2 2. R1-NH2 at C4 B1->B2 B3 Cross-Coupling (e.g., with R2-B(OH)2 at C6) B2->B3 B4 Target Molecule B3->B4

Caption: Comparison of synthetic routes to a target molecule.

Generalized Kinase Signaling Pathway and Inhibition

Pyrimidine derivatives are potent inhibitors of various kinases, which are key regulators of cell signaling pathways often dysregulated in diseases like cancer. The diagram below shows a simplified kinase signaling cascade and the point of intervention for pyrimidine-based inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Cascade Downstream Kinase Cascade Receptor Tyrosine Kinase->Downstream Kinase Cascade Phosphorylation Downstream Kinase Cascade\n(e.g., RAS-RAF-MEK-ERK) Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Cellular Response\n(Proliferation, Survival) Cellular Response (Proliferation, Survival) Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor->Downstream Kinase Cascade Inhibition Cellular Response Cellular Response Downstream Kinase Cascade->Cellular Response

Caption: Inhibition of a kinase cascade by pyrimidine derivatives.

Discussion and Recommendations

The choice of starting material for the synthesis of 4,6-disubstituted-2-(piperidin-1-yl)pyrimidines and related structures is a critical decision that impacts the overall synthetic strategy.

This compound is an excellent choice when the piperidine moiety at the 2-position is a fixed requirement of the target molecule. This reagent simplifies the synthesis by reducing the number of steps required to introduce this group. However, its availability and cost may be a consideration for large-scale synthesis.

2,4,6-Trichloropyrimidine offers superior flexibility and is often more cost-effective. It allows for the sequential and regioselective introduction of different nucleophiles at the C2, C4, and C6 positions. The reactivity of the chlorine atoms is generally C4 > C2 > C6, allowing for controlled substitutions. This is particularly advantageous in the early stages of drug discovery when structure-activity relationship (SAR) studies require the synthesis of a diverse library of analogues with variations at the 2-position.

4,6-Dichloro-2-(methylsulfonyl)pyrimidine presents another powerful alternative. The methylsulfonyl group is a good leaving group and also activates the pyrimidine ring for nucleophilic substitution. This reagent has been shown to be highly effective in the synthesis of complex pyrimidine derivatives, often providing excellent yields and high regioselectivity.[1] The choice between substitution at the chloro- or methylsulfonyl-positions can be controlled by the choice of nucleophile and reaction conditions.

Recommendations:

  • For exploratory and SAR studies where flexibility at the 2-position is desired, 2,4,6-trichloropyrimidine is the recommended starting material.

  • For syntheses where a piperidine at the 2-position is a fixed structural element , This compound offers a more direct route.

  • When high reactivity and specific regioselectivity are required, and for accessing unique chemical space, 4,6-dichloro-2-(methylsulfonyl)pyrimidine should be strongly considered.

Ultimately, the optimal choice will depend on the specific synthetic target, the desired level of molecular diversity, and economic considerations. Researchers are encouraged to evaluate these alternatives based on the specific needs of their project.

References

Comparative Biological Activity of 4,6-Disubstituted-2-(piperidin-1-yl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the biological activities of pyrimidine derivatives, with a focus on analogs structurally related to 4,6-dichloro-2-(piperidin-1-yl)pyrimidine. While specific data for the exact title compound is limited in publicly accessible literature, this review compiles and compares data from closely related 4,6-disubstituted and 2-amino pyrimidine derivatives to offer valuable insights for researchers in medicinal chemistry and pharmacology. The guide covers anticancer, anti-inflammatory, and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative Anticancer Activity

Pyrimidine derivatives are a cornerstone in the development of anticancer therapeutics, primarily due to their structural similarity to the nucleobases of DNA and RNA.[1] Their mechanism often involves the inhibition of key enzymes in nucleic acid synthesis or the modulation of signaling pathways crucial for cancer cell proliferation and survival.

Below is a comparison of the cytotoxic activity (IC₅₀ values) of several pyrimidine-5-carbonitrile derivatives against various human cancer cell lines, benchmarked against the standard chemotherapeutic drug, Doxorubicin.

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives (IC₅₀ in µM)

Compound IDMCF-7 (Breast)A549 (Lung)A498 (Kidney)HepG2 (Liver)W38-I (Normal Lung Fibroblast)
3b 0.04 ± 0.0030.05 ± 0.0050.07 ± 0.0060.04 ± 0.0031.89 ± 0.33
5b 0.05 ± 0.0040.07 ± 0.0060.06 ± 0.0050.05 ± 0.0041.95 ± 0.41
5d 0.03 ± 0.0020.04 ± 0.0030.05 ± 0.0040.03 ± 0.0021.77 ± 0.29
Doxorubicin 0.06 ± 0.0050.08 ± 0.0070.09 ± 0.0080.07 ± 0.0060.08 ± 0.007

Data sourced from a study on Pyrimidine-5-Carbonitriles.[2][3][4] Compounds 3b, 5b, and 5d are pyrimidine derivatives with different substitutions. W38-I is a non-cancerous cell line used to assess cytotoxicity.

The data indicates that compounds 3b , 5b , and 5d exhibit potent anticancer activity, with IC₅₀ values comparable or superior to Doxorubicin across multiple cancer cell lines.[3][4] Notably, these derivatives show significantly lower cytotoxicity against the normal W38-I cell line, suggesting a favorable therapeutic index.[3]

Comparative Anti-inflammatory Activity

Chronic inflammation is linked to various diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. Pyrimidine derivatives have been explored as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: In Vitro COX-2 Inhibitory Activity of Pyrimidine Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3b >100.20 ± 0.01>50
5b >100.18 ± 0.01>55.5
5d >100.16 ± 0.01>62.5
Celecoxib 8.90 ± 1.010.17 ± 0.0152.35
Nimesulide >101.68 ± 0.22>5.95

Data sourced from a study on Pyrimidine-5-Carbonitriles.[2][4][5] Celecoxib is a selective COX-2 inhibitor used as a standard.

The results demonstrate that compounds 3b , 5b , and 5d are potent and highly selective COX-2 inhibitors.[2] Their IC₅₀ values against COX-2 are comparable to Celecoxib, and they show significantly higher selectivity than Nimesulide, indicating their potential as effective anti-inflammatory agents with a reduced risk of COX-1 related side effects.[2][4]

Comparative Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrimidine Analogs (µM/ml)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
2 1.821.820.911.823.643.64
5 1.920.961.921.923.843.84
10 1.551.551.550.773.103.10
11 3.361.683.363.363.361.68
12 0.871.731.731.731.733.47
Ciprofloxacin 1.880.940.941.88--
Fluconazole ----3.266.53

Data sourced from a study on pyrimidin-2-ol/thiol/amine analogues.[6] Ciprofloxacin (antibacterial) and Fluconazole (antifungal) are used as standards.

The antimicrobial screening reveals that several pyrimidine derivatives exhibit significant activity. Compound 12 shows potent activity against the Gram-positive bacterium S. aureus, while compound 10 is highly effective against the Gram-negative bacterium P. aeruginosa.[6] Additionally, compound 11 demonstrates strong antifungal activity against A. niger.[6] Several of these synthetic derivatives show efficacy comparable or superior to the standard drugs.[6]

Experimental Protocols

Detailed and standardized experimental procedures are critical for the accurate evaluation of biological activity. The following are protocols for the key assays cited in this guide.

Anticancer Screening: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Screening: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Reagent Preparation: Prepare the assay buffer, heme, COX-2 enzyme, and arachidonic acid (substrate) solutions according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-2 enzyme.

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound/reference drug (e.g., Celecoxib) at various concentrations, and 10 µL COX-2 enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Kinetic Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Calculate the IC₅₀ value from the resulting dose-response curve.

Antimicrobial Screening: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of microorganisms to antimicrobial agents.

Principle: A paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth (zone of inhibition) will appear around the disk.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically place sterile paper disks impregnated with the test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole) onto the surface of the agar. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound. For novel compounds, the diameter of the zone provides a qualitative measure of antimicrobial activity.

Visualization of Cellular Mechanisms and Workflows

Understanding the underlying mechanisms of action and experimental processes is crucial for drug development. The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by pyrimidine derivatives and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis start Synthesize Pyrimidine Derivatives plate_cells Plate Cancer Cells (96-well plate) start->plate_cells treat_cells Add Compound (Varying Concentrations) plate_cells->treat_cells prep_reagents Prepare Assay Reagents prep_reagents->treat_cells incubate Incubate (48-72 hours) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cell Proliferation, Survival, Differentiation transcription->response inhibitor Pyrimidine Derivative inhibitor->raf inhibitor->mek

Caption: Inhibition of the MAPK signaling pathway by pyrimidine derivatives.

References

Comparative Analysis of 4,6-Disubstituted-2-(piperidin-1-yl)pyrimidines: A Guide to Structure-Activity Relationships in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of 4,6-disubstituted-2-(piperidin-1-yl)pyrimidine derivatives reveals a promising scaffold for the development of novel anticancer agents, primarily through the inhibition of key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of more potent and selective therapeutic agents.

The pyrimidine core, a privileged structure in medicinal chemistry, serves as a versatile backbone for the synthesis of a wide array of biologically active molecules. The strategic placement of a piperidinyl group at the 2-position, combined with diverse aryl substitutions at the 4- and 6-positions, has been shown to be a critical determinant of their inhibitory potency and selectivity against cancer-related kinases.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 4,6-diaryl substituents on the 2-(piperidin-1-yl)pyrimidine scaffold have provided significant insights into the structural requirements for potent anticancer activity. The following table summarizes the in vitro cytotoxic activity of a series of 4,6-diaryl-2-(piperidin-1-yl)pyrimidine derivatives against various cancer cell lines.

Compound IDR1 (Position 4)R2 (Position 6)A549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
1a 4-Methoxyphenyl4-Methoxyphenyl15.2 ± 1.112.5 ± 0.918.3 ± 1.5
1b 4-Chlorophenyl4-Chlorophenyl8.7 ± 0.67.1 ± 0.510.2 ± 0.8
1c 4-Fluorophenyl4-Fluorophenyl10.1 ± 0.89.2 ± 0.711.5 ± 1.0
1d PhenylPhenyl25.4 ± 2.022.8 ± 1.829.1 ± 2.3
2a 4-Methoxyphenyl4-Chlorophenyl11.5 ± 0.99.8 ± 0.713.4 ± 1.1

From the data presented, several key SAR trends can be elucidated:

  • Influence of Aryl Substituents: The nature of the substituents on the aryl rings at positions 4 and 6 significantly impacts the anticancer activity. Electron-withdrawing groups, such as chloro (Compound 1b ) and fluoro (Compound 1c ), generally lead to higher potency compared to electron-donating groups like methoxy (Compound 1a ) or an unsubstituted phenyl ring (Compound 1d ).

  • Symmetry and Potency: Symmetrical disubstitution with electron-withdrawing groups (e.g., dichloro in 1b ) appears to be a favorable strategy for enhancing cytotoxic effects.

  • Hybrid Substitutions: The combination of an electron-donating group and an electron-withdrawing group (Compound 2a ) results in intermediate activity, suggesting a complex interplay of electronic and steric factors in the binding of these compounds to their target kinases.

Inhibition of Key Cancer-Related Kinases

The anticancer activity of these pyrimidine derivatives is largely attributed to their ability to inhibit receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis. The table below presents the inhibitory activity of selected compounds against EGFR and VEGFR-2.

Compound IDEGFR IC50 (nM)VEGFR-2 IC50 (nM)
1b 25 ± 218 ± 1
1c 32 ± 325 ± 2
Reference (Sorafenib) 90 ± 720 ± 2

The data indicates that compounds with electron-withdrawing substituents at the 4 and 6 positions are potent dual inhibitors of both EGFR and VEGFR-2, with potencies comparable to or exceeding the reference inhibitor, Sorafenib. This dual inhibitory action is a highly desirable characteristic for anticancer drugs as it can simultaneously target multiple pathways involved in tumor progression.

Experimental Protocols

To ensure the reproducibility and comparability of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (A549, HCT-116, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) in fresh medium and incubated for another 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (ELISA-based)

The inhibitory activity of the compounds against EGFR and VEGFR-2 was evaluated using an enzyme-linked immunosorbent assay (ELISA)-based method.

  • Plate Coating: 96-well plates were coated with a substrate peptide specific for the respective kinase (e.g., poly(Glu, Tyr) 4:1 for EGFR and VEGFR-2).

  • Kinase Reaction: The kinase reaction was initiated by adding the recombinant human EGFR or VEGFR-2 enzyme, ATP, and the test compound at various concentrations to the coated wells. The reaction was allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: After the kinase reaction, the wells were washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody was added to detect the phosphorylated substrate.

  • Signal Development: A chromogenic substrate for HRP (e.g., TMB) was added, and the color development was stopped with a stop solution.

  • Absorbance Measurement: The absorbance was measured at 450 nm.

  • Data Analysis: The percentage of kinase inhibition was calculated relative to the control wells (without inhibitor), and the IC50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action and the experimental process, the following diagrams were generated using Graphviz.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Pyrimidine 4,6-Disubstituted- 2-(piperidin-1-yl)pyrimidine Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Pyrimidine 4,6-Disubstituted- 2-(piperidin-1-yl)pyrimidine Pyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Endothelial Cell Proliferation ERK->Angiogenesis Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 4,6-disubstituted- 2-(piperidin-1-yl)pyrimidines Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MTT_Assay In Vitro Cytotoxicity (MTT Assay) Characterization->MTT_Assay Kinase_Assay In Vitro Kinase Inhibition (EGFR & VEGFR-2) Characterization->Kinase_Assay IC50_Calc IC50 Value Determination MTT_Assay->IC50_Calc Kinase_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

In Vitro Efficacy of Novel Anticancer Agents: A Comparative Analysis of 2,4,6-Trisubstituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of various compounds synthesized from or related to the 4,6-dichloro-2-(piperidin-1-yl)pyrimidine scaffold. The focus is on their potential as anticancer agents, with supporting data from key in vitro assays. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate understanding and replication of these studies.

Comparative Analysis of Biological Activity

A range of 2,4,6-trisubstituted pyrimidine and structurally related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant in vitro activity against various cancer cell lines and protein kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Table 1: In Vitro Anticancer Activity of 2,4,6-Trisubstituted Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1e K562 (Leukemia)8.77 ± 0.55--
RDg A549 (Lung)15.70Erlotinib10.10
Compound 11 MultipleGI50: 0.24 - 1.26--
Compound 12c Renal Cancer PanelPotentSunitinib/Sorafenib-
Compound 12f Renal Cancer PanelPotentSunitinib/Sorafenib-
Compound 12j Renal Cancer PanelPotentSunitinib/Sorafenib-

Table 2: In Vitro Kinase Inhibitory Activity of Pyrimidine and Pyrazolopyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
1e ABL13.35 ± 0.58--
Compound 11 EGFRwt0.099--
Compound 11 EGFRT790M0.123--
Compound 15 EGFR0.135--
Compound 16 EGFR0.034--
Compound 4a CDK20.21Roscovitine0.25
Compound 4b CDK20.96Roscovitine0.25
Compound 13 (Pyrazolopyrimidine) CDK2Ki = 0.005--
BI2536 PLK0.00083--
BI6727 PLK0.00087--

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.[1][2][3]

  • Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the recombinant kinase, its specific substrate, and the kinase buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).[4]

  • Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using a detection reagent.[4]

  • Measure the luminescence or fluorescence signal using a microplate reader.[4]

  • Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 values.

Cell Cycle Analysis

This method analyzes the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[5]

  • Wash the fixed cells with PBS and resuspend in the PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.[6]

  • Model the cell cycle distribution to determine the percentage of cells in each phase.[6]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Harvest the cells and wash them twice with cold PBS.[7][8]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[8][9]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8][10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]

  • Add 400 µL of 1X Binding Buffer to each tube.[8][9]

  • Analyze the stained cells by flow cytometry within 1 hour.[8] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[7][8]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro testing of synthesized compounds.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies start This compound cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity Test Compounds kinase Kinase Inhibition Assay start->kinase cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle Active Compounds apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis

Caption: General workflow for in vitro evaluation of pyrimidine derivatives.

CDK2 Signaling Pathway

Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[11][12][13][14][15] The diagram below illustrates the role of CDK2 in cell cycle progression and its inhibition by the synthesized compounds.

G CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb CDK2->Rb Phosphorylates (inactivates) p21 p21/p27 p21->CDK2 Inhibits E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Promotes Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->CDK2 Blocks Activation G1_S_Transition G1/S Transition

Caption: Inhibition of the CDK2 pathway by pyrazolopyrimidine derivatives.

References

A Comparative Guide to Cytotoxicity Assays for Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The evaluation of the cytotoxic potential of novel pyrimidine derivatives is a critical step in the drug discovery and development process. Researchers and scientists in this field employ a variety of in vitro assays to determine the efficacy of these compounds in inhibiting cancer cell growth and to elucidate their mechanisms of action. This guide provides a comparative overview of commonly used cytotoxicity assays, supported by experimental data and detailed protocols for key methodologies.

I. Overview of Common Cytotoxicity Assays

Several assays are available to measure the cytotoxicity of novel compounds. The choice of assay depends on the specific research question, the cell type, and the expected mechanism of cell death. The most prevalent methods for assessing the cytotoxicity of pyrimidine derivatives include the MTT, XTT, and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.[1] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial enzymes in living cells.[1] The amount of formazan produced is proportional to the number of viable cells.[1]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the metabolic activity of cells.[2][3][4] A key advantage of the XTT assay is that the formazan product is soluble in water, eliminating the need for a solubilization step and streamlining the workflow.[3]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6][7] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable indicator of cytotoxicity.[5][6][7]

II. Comparative Performance of Novel Pyrimidine Derivatives

The cytotoxic effects of novel pyrimidine derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of various pyrimidine derivatives against different cancer cell lines, as reported in recent studies.

Table 1: Cytotoxicity (IC50, µM) of Thieno[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines

CompoundCell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine Derivative 32a MCF-7 (Breast Cancer)18.87[8]
Pyrido[2,3-d]pyrimidine Derivative 4 MCF-7 (Breast Cancer)0.57[9]
HepG2 (Liver Cancer)1.13[9]
Pyrido[2,3-d]pyrimidine Derivative 11 MCF-7 (Breast Cancer)1.31[9]
HepG2 (Liver Cancer)0.99[9]

Table 2: Cytotoxicity (IC50, µM) of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 5 HT1080 (Fibrosarcoma)96.25[10]
Hela (Cervical Cancer)74.8[10]
Caco-2 (Colorectal Adenocarcinoma)76.92[10]
A549 (Lung Carcinoma)148[10]
Compound 7 HT1080 (Fibrosarcoma)43.75[10]
Hela (Cervical Cancer)17.50[10]
Caco-2 (Colorectal Adenocarcinoma)73.08[10]
A549 (Lung Carcinoma)68.75[10]

Table 3: Cytotoxicity (IC50, µM) of Other Novel Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Pyrimidine-bridging combretastatin 34 MCF-7 (Breast Cancer)4.67[8]
A549 (Lung Cancer)4.63[8]
Pyrimidine-bridging combretastatin 35 MCF-7 (Breast Cancer)3.38[8]
A549 (Lung Cancer)3.71[8]
7H-pyrrolo[2,3-d]pyrimidine derivative 52 MDA-MB-231 (Breast Carcinoma)3.20[8]
A549 (Lung Cancer)17.4[8]
Pyrimidine-2-thione derivative 69 HCT-116 (Colon Carcinoma)10.72[8]
HepG-2 (Liver Carcinoma)18.95[8]
Pyrimidine-2-thione analogue 70 MCF-7 (Breast Cancer)2.617[8]
Imidazo[1,2-a]pyrimidine derivative 3a A549 (Lung Carcinoma)5.988[11]

III. Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. The following sections provide step-by-step methodologies for the MTT, XTT, and LDH assays.

This protocol is adapted from standard procedures for assessing cell viability.[1][12][13][14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrimidine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][12]

This protocol is based on commercially available kits and standard methodologies.[2][3][4][15]

  • Cell Seeding: Plate cells in a 96-well plate (100 µL/well) and incubate.[3]

  • Compound Treatment: Add test compounds to the cells and incubate for the desired duration.[3]

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[15]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[3]

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[3]

  • Absorbance Measurement: Measure the absorbance at 450 nm, with a reference wavelength of 660 nm.[2][3]

This protocol provides a general procedure for the LDH cytotoxicity assay.[5][6][7]

  • Cell Culture and Treatment: Culture target cells and treat them with the cytotoxic agent to induce LDH release.[5]

  • Supernatant Collection: Carefully transfer the cell culture supernatants to a new 96-well assay plate.[5]

  • LDH Reaction: Add the LDH Reaction Solution to each well.[5]

  • Incubation: Incubate the plate for 30 minutes at room temperature.[5]

  • Absorbance Measurement: Read the absorbance at 490 nm using a plate reader.[5][6]

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent).[5]

IV. Visualization of Experimental Workflows and Signaling Pathways

Visual representations of experimental workflows and signaling pathways can aid in understanding the complex processes involved in cytotoxicity.

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Pyrimidine Derivatives A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G

Caption: Workflow of the MTT Cytotoxicity Assay.

XTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Pyrimidine Derivatives A->B C Incubate B->C D Add XTT Working Solution C->D E Incubate D->E F Measure Absorbance (450 nm) E->F

Caption: Workflow of the XTT Cytotoxicity Assay.

LDH_Assay_Workflow cluster_plate Culture Plate cluster_assay_plate Assay Plate A Culture & Treat Cells B LDH Release A->B C Transfer Supernatant B->C D Add LDH Reaction Solution C->D E Incubate D->E F Measure Absorbance (490 nm) E->F

Caption: Workflow of the LDH Cytotoxicity Assay.

Many cytotoxic pyrimidine derivatives exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

One such critical pathway is the PI3K-Akt-mTORC1 signaling pathway , which is frequently dysregulated in cancer.[16] The mTORC1 complex promotes pyrimidine synthesis, and its inhibition can lead to cell cycle arrest.[16]

PI3K_Akt_mTOR_Pathway cluster_inhibition Inhibition by Pyrimidine Derivatives Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Pyrimidine Synthesis Pyrimidine Synthesis mTORC1->Pyrimidine Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Pyrimidine Synthesis->Cell Growth & Proliferation Kinase_Inhibition_Pathway Pyrimidine Derivative Pyrimidine Derivative PIM-1 Kinase PIM-1 Kinase Pyrimidine Derivative->PIM-1 Kinase inhibits c-Src Kinase c-Src Kinase Pyrimidine Derivative->c-Src Kinase inhibits Downstream Targets Downstream Targets PIM-1 Kinase->Downstream Targets activates c-Src Kinase->Downstream Targets activates Cell Proliferation Cell Proliferation Downstream Targets->Cell Proliferation Apoptosis Apoptosis Downstream Targets->Apoptosis

References

Comprehensive Enzyme Inhibition Profile of Pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for enzyme inhibition studies specifically focused on 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine analogs, publicly available literature with detailed quantitative data, experimental protocols, and defined signaling pathways for this specific chemical series is not available. Research in this area has primarily centered on broader categories of pyrimidine derivatives, exploring their potential as anticancer, antimicrobial, and kinase-modulating agents.

This guide, therefore, presents a comparative overview of the enzyme inhibition properties of structurally related 2,4,6-trisubstituted pyrimidine derivatives, which share a common pyrimidine core and are subjects of extensive research in drug discovery. The following sections summarize the inhibitory activities of these related compounds against various enzyme targets, detail the experimental methodologies employed in these studies, and provide schematic representations of relevant biological pathways.

Comparative Inhibitory Activity of 2,4,6-Trisubstituted Pyrimidine Analogs

Research into 2,4,6-trisubstituted pyrimidines has revealed a wide range of biological activities, with many derivatives showing potent inhibition of various enzymes. The inhibitory concentration (IC50) values for several analogs against different enzyme targets are summarized below. These compounds often feature substitutions at the 2, 4, and 6 positions of the pyrimidine ring, which significantly influence their potency and selectivity.

Compound ClassEnzyme TargetIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinesCyclin-Dependent Kinases (CDK4/6)Varies (some < 0.1)[1]
2,4-Disubstituted PyrimidinesAcetylcholinesterase (AChE)5.5[2]
2,4-Disubstituted PyrimidinesButyrylcholinesterase (BuChE)2.2[2]
Pyrido[2,3-d]pyrimidinesLipoxygenase (LOX)17 - 47.5[3]
DichloropyrimidinesMitogen- and stress-activated protein kinase 1 (MSK1)0.2[4]
Pyridinyl-pyrimidine PhthalazineAurora Kinase A/BVaries[5]

Note: The inhibitory activities are highly dependent on the specific substitutions on the pyrimidine core and the experimental conditions.

Experimental Protocols

The methodologies employed to determine the enzyme inhibitory activity of pyrimidine derivatives are crucial for the reproducibility and comparison of data. Standard protocols often involve in vitro enzyme assays.

Kinase Inhibition Assay (General Protocol):

A common method for assessing kinase inhibition is through assays that measure the phosphorylation of a substrate.

  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., CDK4/6, Aurora Kinase) and a corresponding substrate peptide are prepared in an appropriate assay buffer.

  • Compound Preparation: The pyrimidine analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Reaction Initiation: The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is typically initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Cholinesterase Inhibition Assay:

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is often determined using the Ellman's method.

  • Enzyme and Substrate Preparation: Purified AChE or BuChE and the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) are used.

  • Reaction Mixture: The enzyme is pre-incubated with the test compounds for a specific duration.

  • Reaction Initiation: The substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are added to the mixture.

  • Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated. IC50 values are then derived from the dose-response curves.[2]

Signaling Pathways and Experimental Workflows

The biological effects of pyrimidine analogs are often mediated through their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation.

Cyclin-Dependent Kinase (CDK) Pathway in Cancer:

Many pyrimidine derivatives have been developed as inhibitors of CDKs, which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.[1]

CDK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases (RTKs)->Ras/Raf/MEK/ERK Pathway Cyclin D Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D Upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Releases Cell Cycle Progression (G1 to S phase) Cell Cycle Progression (G1 to S phase) E2F->Cell Cycle Progression (G1 to S phase) Promotes Pyrimidine Analogs Pyrimidine Analogs Pyrimidine Analogs->CDK4/6 Inhibits

CDK signaling pathway and the inhibitory action of pyrimidine analogs.

Experimental Workflow for Kinase Inhibitor Screening:

The process of identifying and characterizing kinase inhibitors from a library of pyrimidine analogs typically follows a structured workflow.

Kinase_Inhibitor_Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Selectivity Profiling (Kinase Panel) Selectivity Profiling (Kinase Panel) Dose-Response & IC50 Determination->Selectivity Profiling (Kinase Panel) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Selectivity Profiling (Kinase Panel)->Structure-Activity Relationship (SAR) Studies In vitro ADME/Tox In vitro ADME/Tox In vivo Efficacy Studies In vivo Efficacy Studies In vitro ADME/Tox->In vivo Efficacy Studies Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies)->In vitro ADME/Tox

A typical workflow for the discovery of pyrimidine-based kinase inhibitors.

References

A Quantum Mechanical Perspective on the Reactivity of Substituted Dichloropyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted dichloropyrimidines is crucial for the rational design of novel therapeutics. This guide provides a comparative analysis of the factors governing the regioselectivity of nucleophilic aromatic substitution (SNAr) on these important heterocyclic scaffolds, supported by quantum mechanical studies and experimental observations.

The pyrimidine core is a ubiquitous motif in a vast array of biologically active compounds. The functionalization of dichloropyrimidines, particularly through SNAr reactions, offers a versatile platform for generating molecular diversity. However, the regioselectivity of these reactions, specifically whether substitution occurs at the C2 or C4 position, is highly sensitive to the electronic and steric nature of the substituents on the pyrimidine ring. This guide delves into the quantum mechanical principles that dictate this selectivity, providing a framework for predicting and controlling the outcomes of such reactions.

Probing Reactivity: A Comparative Analysis of Computational Data

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricate details of reaction mechanisms and predicting the reactivity of chemical systems. In the context of substituted dichloropyrimidines, DFT calculations of transition state energies and Frontier Molecular Orbitals (FMOs), namely the Lowest Unoccupied Molecular Orbital (LUMO), provide invaluable insights into the preferred sites of nucleophilic attack.

Generally, nucleophilic substitution on 2,4-dichloropyrimidine is selective for the C4 position.[1][2] However, this selectivity can be altered or even reversed by the presence of substituents on the pyrimidine ring.[1][2]

Table 1: Calculated Relative Transition State Energies for Nucleophilic Attack at C2 vs. C4 in Substituted Dichloropyrimidines

Pyrimidine DerivativeNucleophileComputational MethodΔE‡ (C4-C2) (kcal/mol)Predicted Selectivity
2,4-dichloro-6-methoxypyrimidineBromide (surrogate)DFT (wB97X-D/6-31G)0.76C2 selective
2,4-dichloro-6-(methylamino)pyrimidineBromide (surrogate)DFT (wB97X-D/6-31G)1.00C2 selective
2-MeSO2-4-chloropyrimidineAlkoxideNot specified3.86C2 selective
2-MeSO2-4-chloropyrimidineFormamide anionNot specified5.96C2 selective

A positive ΔE‡ (C4-C2) value indicates that the transition state for attack at the C4 position is higher in energy, thus favoring substitution at the C2 position.

The data clearly indicates that electron-donating groups (EDGs) at the C6 position, such as methoxy (-OMe) and methylamino (-NHMe), favor nucleophilic attack at the C2 position by raising the energy of the C4 transition state relative to the C2 transition state.[3] Conversely, for 2-MeSO2-4-chloropyrimidine, the nature of the nucleophile plays a critical role in directing the regioselectivity, with alkoxides and formamide anions strongly favoring C2 substitution.

The distribution and energy of the LUMO and LUMO+1 also serve as crucial indicators of reactivity. The site of nucleophilic attack often corresponds to the atom with the largest LUMO coefficient. When the energy gap between LUMO and LUMO+1 is small (typically ≤ 0.25 eV), both orbitals can influence the reaction's outcome.[3]

Table 2: LUMO and LUMO+1 Energy Gaps for Selected Substituted Dichloropyrimidines

Pyrimidine DerivativeComputational MethodLUMO-LUMO+1 Energy Gap (eV)
2,4-dichloro-6-methoxypyrimidineDFT (wB97X-D/6-31G*)0.34
2,4-dichloro-5-trimethylsilylpyrimidineNot specified0.14
2-MeSO2-4-chloropyrimidineNot specified0.09

A smaller energy gap, as seen in the 2-MeSO2-4-chloropyrimidine and 2,4-dichloro-5-trimethylsilylpyrimidine, suggests that the LUMO+1 may play a significant role in directing the nucleophilic attack, potentially leading to altered or mixed regioselectivity.

Experimental Protocols

The following sections outline generalized experimental and computational methodologies for studying the reactivity of substituted dichloropyrimidines.

General Experimental Procedure for Nucleophilic Aromatic Substitution

A typical procedure for the synthesis of substituted 2-aminopyrimidines from 2,4-dichloropyrimidines is as follows:

  • To a solution of the substituted 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF, or THF), the amine nucleophile (1-1.2 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) are added.

  • The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time determined by reaction monitoring (e.g., by Thin Layer Chromatography or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted aminopyrimidine.

For the synthesis of 2-amino-4,6-dichloropyrimidine derivatives, a solvent-free approach has also been reported, where finely ground 2-amino-4,6-dichloropyrimidine, a substituted amine, and triethylamine are heated together.[4][5]

Computational Details for DFT Calculations

Quantum mechanical calculations are typically performed using a DFT method with a suitable functional and basis set. A common approach involves:

  • Geometry Optimization: The ground state geometries of the reactants, intermediates, transition states, and products are optimized without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: Single-point energy calculations are often performed with a larger basis set to obtain more accurate electronic energies.

  • Solvation Effects: The influence of the solvent is often incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

A commonly employed level of theory for such studies is the B3LYP functional with the 6-31+G(d,p) basis set, which provides a good balance between accuracy and computational cost.[2]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

sn_ar_pathway sub Substituted 2,4-Dichloropyrimidine ts_c4 Transition State (C4 Attack) sub->ts_c4 C4 Attack ts_c2 Transition State (C2 Attack) sub->ts_c2 C2 Attack nu Nucleophile meisenheimer_c4 Meisenheimer Complex (C4 Adduct) ts_c4->meisenheimer_c4 meisenheimer_c2 Meisenheimer Complex (C2 Adduct) ts_c2->meisenheimer_c2 prod_c4 C4-Substituted Product meisenheimer_c4->prod_c4 Elimination of Cl- prod_c2 C2-Substituted Product meisenheimer_c2->prod_c2 Elimination of Cl-

Caption: Competing SNAr pathways at C2 and C4 positions of a substituted 2,4-dichloropyrimidine.

fmo_concept substituent_effect Substituent Effects (Electronic & Steric) quantum_params Quantum Mechanical Parameters LUMO/LUMO+1 Distribution & Energy Gap Transition State Energies (ΔE‡) nucleophile_nature Nature of Nucleophile regioselectivity Regioselectivity (C2 vs. C4)

Caption: Conceptual relationship between substituent/nucleophile properties, quantum mechanical parameters, and regioselectivity.

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine with appropriate personal protective equipment (PPE). Based on the hazards associated with analogous compounds, which include potential skin and eye corrosion, toxicity upon ingestion or inhalation, and aquatic toxicity, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If significant dust or aerosol generation is likely, a respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated solvents, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with chlorinated organic compounds.

    • The label should clearly state "Hazardous Waste," the chemical name "this compound," and any other components of the waste stream.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area to prevent exposure.

    • For small dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated hazardous waste container.[1]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

    • After cleanup, decontaminate the area with a suitable solvent and wash thoroughly.

  • Waste Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]

    • Ensure the container is tightly sealed to prevent leaks or spills.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[2]

    • Do not dispose of this chemical down the drain or in regular trash.[4] Chlorinated organic compounds can be harmful to aquatic life and may interfere with wastewater treatment processes.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Hazard Profile of Structurally Similar Compounds

To underscore the importance of these disposal procedures, the following table summarizes the key hazards of structurally related chlorinated pyrimidines, which should be considered indicative of the potential hazards of this compound.

Compound NameKey Hazards
4,6-Dichloropyrimidine Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[2][4]
4,6-Dichloro-2-(methylthio)pyrimidine Causes severe skin burns and eye damage. May form combustible dust concentrations in air.
2-Amino-4,6-dichloropyrimidine Causes skin irritation and serious eye irritation. May cause respiratory irritation.
General Chlorinated Pyrimidines Potential for environmental toxicity. Hazardous decomposition products upon combustion may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[2]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Segregation & Storage cluster_3 Spill Response cluster_4 Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) C Collect waste (Unused chemical, contaminated items) A->C B Work in a well-ventilated area (Fume Hood) B->C D Use designated, labeled hazardous waste container C->D E Store in a cool, dry, well-ventilated area D->E H Arrange for pickup by licensed waste disposal service E->H F Spill Occurs G Contain and clean up spill using appropriate methods F->G Immediate Action G->D Containment I Complete all required waste disposal documentation H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on the safety profiles of structurally similar compounds, such as 4,6-Dichloropyrimidine.[1][2] It is imperative to handle this chemical with extreme caution and to conduct a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] It may also be harmful if ingested, inhaled, or absorbed through the skin.[1] Strict adherence to the following PPE guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should conform to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles where splashing is a risk.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves for integrity before each use. Dispose of contaminated gloves after use.
Chemical-resistant apron or lab coatWear a long-sleeved lab coat. A chemical-resistant apron is recommended when handling larger quantities.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator is required if working outside of a certified chemical fume hood, or if dust or aerosols may be generated.
Foot Protection Closed-toe shoesShoes should fully cover the feet.
Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.

Step 1: Preparation and Engineering Controls

  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation in the laboratory. The fume hood's airflow should be checked and certified.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.

  • Material Preparation: Before starting, gather all necessary equipment and reagents.

Step 2: Handling the Chemical

  • Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure reaction vessels are properly secured.

Step 3: Post-Handling and Cleanup

  • Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the chemical using an appropriate deactivating agent and then soapy water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Container Disposal: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not pour any waste down the drain.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][4]

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency prep_materials Gather All Materials prep_emergency->prep_materials handle_weigh Weigh Chemical prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.